4-Amino-6-fluoroisobenzofuran-1(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-6-fluoro-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-4-1-5-6(7(10)2-4)3-12-8(5)11/h1-2H,3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZCXDVJAIFZLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2N)F)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736699 | |
| Record name | 4-Amino-6-fluoro-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207453-91-5 | |
| Record name | 4-Amino-6-fluoro-1(3H)-isobenzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207453-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-6-fluoro-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Amino-6-fluoroisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 4-Amino-6-fluoroisobenzofuran-1(3H)-one, a fluorinated aminophthalide derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document combines reported data with well-established principles of organic chemistry to offer a thorough profile for research and development purposes.
Core Chemical Properties
This compound is a substituted heterocyclic compound featuring a phthalide (isobenzofuran-1(3H)-one) core, further functionalized with an amino group and a fluorine atom. These modifications are expected to significantly influence its chemical reactivity, biological activity, and physical properties.
Structural and General Data
| Property | Value | Source |
| IUPAC Name | 4-amino-6-fluoro-2-benzofuran-1(3H)-one | [1] |
| CAS Number | 1207453-91-5 | [1] |
| Molecular Formula | C₈H₆FNO₂ | [1] |
| Molecular Weight | 167.14 g/mol | [1] |
| Canonical SMILES | C1C2=C(C=C(C=C2N)F)C(=O)O1 | [1] |
| InChIKey | DSZCXDVJAIFZLL-UHFFFAOYSA-N | [1] |
Physicochemical Properties
Quantitative physicochemical data for this compound is sparse in publicly available literature. The following table summarizes the available data, supplemented with predicted values where experimental data is unavailable.
| Property | Experimental Value | Predicted Value | Source |
| Melting Point | Not Available | - | [2] |
| Boiling Point | 414.41 °C at 760 mmHg | - | [2] |
| Density | 1.485 g/cm³ | - | [2] |
| Solubility | Not Available | Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water and nonpolar solvents. | - |
| pKa | Not Available | The amino group is expected to have a pKa in the range of 3-5, typical for anilines. | - |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
The logical synthesis pathway would proceed via the precursor 6-fluoro-4-nitroisobenzofuran-1(3H)-one.
Hypothetical Experimental Protocol: Reduction of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one
This protocol is based on standard procedures for the reduction of aromatic nitro compounds.
Materials:
-
6-Fluoro-4-nitroisobenzofuran-1(3H)-one
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-fluoro-4-nitroisobenzofuran-1(3H)-one (1 equivalent) in ethanol.
-
Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (3-5 equivalents) portion-wise.
-
Acidification and Reflux: Slowly add concentrated hydrochloric acid. Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.
Predicted Spectral Properties
No experimental spectra for this compound have been published. The following are predicted spectral characteristics based on the analysis of structurally similar compounds.
1H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Two signals are expected in the aromatic region (δ 6.5-7.5 ppm). The fluorine and amino substituents will influence their chemical shifts and coupling patterns. One proton will appear as a doublet of doublets due to coupling with the fluorine atom and a meta-proton. The other aromatic proton will likely appear as a doublet.
-
Methylene Protons (-CH₂O-): A singlet is expected for the two equivalent methylene protons of the lactone ring, likely in the range of δ 5.0-5.5 ppm.
-
Amino Protons (-NH₂): A broad singlet is anticipated for the amino protons, with a chemical shift that can vary depending on the solvent and concentration (typically δ 3.5-5.0 ppm).
13C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (C=O): A signal for the lactone carbonyl carbon is expected in the downfield region, around δ 165-175 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing fluorine and lactone functionalities.
-
Methylene Carbon (-CH₂O-): A signal for the methylene carbon is expected around δ 65-75 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
N-H Stretching: Two characteristic bands for the primary amine are expected in the region of 3300-3500 cm⁻¹.
-
C=O Stretching: A strong absorption band for the lactone carbonyl group is anticipated around 1750-1770 cm⁻¹.
-
C-O Stretching: A strong band for the ether linkage of the lactone is expected in the 1200-1300 cm⁻¹ region.
-
C-F Stretching: An absorption band for the carbon-fluorine bond is expected in the 1000-1100 cm⁻¹ region.
-
Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (Predicted)
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 167.0383, corresponding to the exact mass of C₈H₆FNO₂.
Reactivity and Stability
-
Amino Group Reactivity: The primary amino group is a key site for further functionalization. It can undergo typical reactions of anilines, such as acylation, alkylation, diazotization, and formation of Schiff bases.
-
Lactone Ring Stability: The lactone ring is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding 2-(hydroxymethyl)-3-amino-5-fluorobenzoic acid.
-
Aromatic Ring: The aromatic ring can undergo electrophilic substitution reactions, with the positions directed by the activating amino group and the deactivating (but ortho-, para-directing) fluorine atom.
-
Storage: The compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation.
Potential Biological Activity and Signaling Pathways
While no specific biological studies on this compound have been published, the isobenzofuranone scaffold is present in various biologically active natural products and synthetic compounds. Derivatives of this core structure have been investigated for a range of therapeutic applications.
General Biological Context of Isobenzofuranones
The isobenzofuranone core is a privileged structure in medicinal chemistry. Compounds containing this motif have been reported to exhibit a variety of biological activities, including but not limited to:
-
Antidepressant Activity: Some isobenzofuranone derivatives have been explored as serotonin reuptake inhibitors.
-
Anticancer Properties: Certain substituted phthalides have shown potential as anticancer agents.
-
Enzyme Inhibition: The scaffold can be functionalized to target specific enzyme active sites.
Predicted Logical Relationships in Drug Discovery
The following diagram illustrates a potential workflow for investigating the biological activity of this compound.
Due to the presence of the amino and fluoro groups, this compound represents a versatile building block for the synthesis of compound libraries for screening against various biological targets. The fluorine atom can potentially enhance metabolic stability and binding affinity, while the amino group provides a convenient handle for derivatization.
Conclusion
This compound is a promising, yet under-characterized, chemical entity. This guide consolidates the available data and provides a predictive framework for its properties and reactivity. Further experimental investigation is warranted to fully elucidate its chemical and biological profile, which will be invaluable for its potential application in drug discovery and materials science. Researchers are encouraged to use the information presented herein as a foundation for their future studies on this compound.
References
An In-depth Technical Guide to the Synthesis of 4-Amino-6-fluoroisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of a plausible synthetic pathway for 4-Amino-6-fluoroisobenzofuran-1(3H)-one, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing from commercially available starting materials. This guide presents detailed experimental protocols, quantitative data, and a visual representation of the synthetic route.
Synthesis Pathway Overview
The synthesis of this compound can be achieved through a five-step sequence starting from 5-fluoro-2-methylbenzoic acid. The key transformations include nitration, esterification, bromination, cyclization, and a final reduction of a nitro group to the desired amine.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols and Data
This section provides detailed procedures for each step of the synthesis. The quantitative data, where available from literature, is summarized in the subsequent tables.
Step 1: Nitration of 5-Fluoro-2-methylbenzoic Acid
-
Reaction: 5-fluoro-2-methylbenzoic acid is nitrated to yield 5-fluoro-2-methyl-3-nitrobenzoic acid.
-
Protocol: Based on a patented procedure, 5-fluoro-2-methylbenzoic acid is treated with a mixture of fuming nitric acid and oleum. The use of oleum is reported to increase yield and purity.
-
Caution: This reaction is highly exothermic and should be performed with extreme care, ensuring efficient cooling and slow addition of reagents.
Step 2: Esterification of 5-Fluoro-2-methyl-3-nitrobenzoic Acid
-
Reaction: The carboxylic acid is converted to its corresponding methyl ester.
-
Protocol: 5-Fluoro-2-methyl-3-nitrobenzoic acid is reacted with methanol. This can be achieved through standard esterification methods, such as Fischer esterification using a catalytic amount of strong acid.
Step 3: Bromination of Methyl 5-fluoro-2-methyl-3-nitrobenzoate
-
Reaction: The methyl group is selectively brominated to introduce a leaving group for the subsequent cyclization.
-
Protocol: Methyl 5-fluoro-2-methyl-3-nitrobenzoate, N-bromosuccinimide (NBS), and a radical initiator such as benzoyl peroxide (BPO) are refluxed in a suitable solvent like carbon tetrachloride. The reaction progress can be monitored by thin-layer chromatography (TLC).
Step 4: Cyclization to 6-Fluoro-4-nitroisobenzofuran-1(3H)-one
-
Reaction: The brominated intermediate undergoes intramolecular cyclization to form the lactone ring.
-
Protocol: Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate is dissolved in a mixture of 1,4-dioxane and water and heated to reflux. The reaction is monitored by TLC for the consumption of the starting material.
Step 5: Reduction of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one
-
Reaction: The nitro group is reduced to an amine to yield the final product.
-
Protocol: A common and effective method for this transformation is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent such as ethanol.[1] The reaction mixture is typically heated until the starting material is consumed. This method is known for its chemoselectivity, leaving the lactone ring intact.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis pathway.
Table 1: Reactants and Products
| Step | Starting Material | Product | Molecular Formula (Product) | Molecular Weight (Product) |
| 1 | 5-Fluoro-2-methylbenzoic Acid | 5-Fluoro-2-methyl-3-nitrobenzoic Acid | C₈H₆FNO₄ | 199.14 g/mol |
| 2 | 5-Fluoro-2-methyl-3-nitrobenzoic Acid | Methyl 5-fluoro-2-methyl-3-nitrobenzoate | C₉H₈FNO₄ | 213.16 g/mol |
| 3 | Methyl 5-fluoro-2-methyl-3-nitrobenzoate | Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate | C₉H₇BrFNO₄ | 292.06 g/mol |
| 4 | Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate | 6-Fluoro-4-nitroisobenzofuran-1(3H)-one | C₈H₄FNO₄ | 197.12 g/mol |
| 5 | 6-Fluoro-4-nitroisobenzofuran-1(3H)-one | This compound | C₈H₆FNO₂ | 167.14 g/mol [2] |
Table 2: Reaction Conditions and Yields
| Step | Key Reagents | Solvent(s) | Reaction Time | Temperature | Yield (%) |
| 1 | Fuming HNO₃, Oleum | - | - | - | High |
| 2 | Methanol, Acid catalyst | Methanol | - | Reflux | - |
| 3 | N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO) | Carbon tetrachloride | Overnight | Reflux | 94% |
| 4 | Water | 1,4-Dioxane | 4 days | Reflux | 79%[3] |
| 5 | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Ethanol | ~2 hours | 30 °C (ultrasound) or Reflux | High |
Note: Dashes (-) indicate that specific data was not available in the consulted resources. Yields are based on literature reports for analogous reactions and may vary.
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis and purification of an intermediate in this pathway.
Caption: General experimental workflow for synthesis and purification.
This technical guide outlines a viable and detailed synthetic route to this compound. The presented protocols and data, compiled from available chemical literature and patents, provide a solid foundation for researchers to reproduce and adapt this synthesis for their specific needs in drug discovery and development programs. As with all chemical syntheses, appropriate safety precautions and experimental techniques are paramount for successful and safe execution.
References
Spectroscopic and Physicochemical Profile of 4-Amino-6-fluoroisobenzofuran-1(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 4-Amino-6-fluoroisobenzofuran-1(3H)-one (CAS: 1207453-91-5), a fluorinated isobenzofuranone derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental spectroscopic data in publicly accessible literature, this document presents a combination of known physicochemical properties, experimental data for a key synthetic precursor, and predicted spectroscopic data based on established principles of analytical chemistry. Detailed hypothetical protocols for its synthesis and characterization are also provided to guide researchers in their laboratory work.
Introduction
This compound is a heterocyclic organic compound featuring a phthalide (isobenzofuranone) core, substituted with an amino group and a fluorine atom. This combination of a privileged medicinal chemistry scaffold with electron-donating (amino) and electron-withdrawing (fluoro) groups makes it a molecule of significant interest for the development of novel therapeutic agents. Fluorination, in particular, is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The amino group provides a handle for further chemical modifications.
This guide aims to consolidate the available information and provide a predictive framework for the spectroscopic characterization of this compound, thereby facilitating its synthesis and application in research and development.
Physicochemical Properties
The fundamental physicochemical properties of this compound have been computed and are available in public databases.[1] These properties are crucial for understanding its behavior in biological and chemical systems.
| Property | Value | Source |
| Molecular Formula | C₈H₆FNO₂ | PubChem[1] |
| Molecular Weight | 167.14 g/mol | PubChem[1] |
| CAS Number | 1207453-91-5 | PubChem[1] |
| IUPAC Name | 4-amino-6-fluoro-3H-2-benzofuran-1-one | PubChem[1] |
| XLogP3 | 0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 167.03825660 Da | PubChem[1] |
| Topological Polar Surface Area | 52.3 Ų | PubChem[1] |
Spectroscopic Data
Experimental Data of a Key Precursor: 6-Fluoro-4-nitroisobenzofuran-1(3H)-one
The synthesis of this compound would logically proceed via the reduction of the nitro group of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one. The experimental spectroscopic data for this nitro precursor is presented below.[2]
| Spectrum Type | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.24-8.27 (dd, 1H), 7.97-7.98 (dd, 1H), 5.74 (s, 2H) |
| LC-MS (ESI) | m/z: 198 [M+H]⁺ |
Predicted Spectroscopic Data for this compound
Based on the structure of the target molecule and the known effects of substituting a nitro group with an amino group on an aromatic ring, the following spectroscopic data are predicted.
Predicted ¹H NMR Spectrum:
The electron-donating nature of the amino group is expected to cause an upfield shift (to lower ppm values) of the aromatic protons compared to the nitro precursor.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ 6.5 - 7.0 | Doublet of Doublets (dd) | Aromatic H | Upfield shift due to the electron-donating amino group. |
| ~ 6.3 - 6.8 | Doublet of Doublets (dd) | Aromatic H | Upfield shift due to the electron-donating amino group. |
| ~ 5.2 - 5.4 | Singlet (s) | -CH₂- (methylene) | The chemical environment of the methylene protons is largely unchanged. |
| ~ 4.0 - 5.0 | Broad Singlet (br s) | -NH₂ (amino) | The chemical shift of amine protons can vary depending on solvent and concentration. |
Predicted ¹³C NMR Spectrum:
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 168 - 172 | C=O (lactone) |
| ~ 160 - 165 (d) | C-F |
| ~ 145 - 150 | C-NH₂ |
| ~ 125 - 130 | Aromatic C |
| ~ 110 - 115 (d) | Aromatic C-H |
| ~ 100 - 105 (d) | Aromatic C-H |
| ~ 95 - 100 | Aromatic C |
| ~ 68 - 72 | -CH₂- |
Predicted Infrared (IR) Spectrum:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3250 | N-H stretch (two bands) | Primary Amine |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2950 - 2850 | C-H stretch | Aliphatic (-CH₂-) |
| ~ 1750 | C=O stretch | γ-Lactone |
| 1650 - 1580 | N-H bend | Primary Amine |
| 1600 - 1450 | C=C stretch | Aromatic |
| 1335 - 1250 | C-N stretch | Aromatic Amine |
| ~ 1200 | C-F stretch | Aryl Fluoride |
| 1300 - 1200 | C-O stretch | Lactone |
Predicted Mass Spectrum (MS):
| m/z | Interpretation |
| 167 | [M]⁺ (Molecular Ion) |
| 139 | [M - CO]⁺ |
| 111 | [M - CO - CO]⁺ or [M - C₂H₂O₂]⁺ |
Experimental Protocols
The following are detailed hypothetical protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This synthesis involves the reduction of the nitro group of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one.
Materials:
-
6-Fluoro-4-nitroisobenzofuran-1(3H)-one
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 1.0 eq).
-
Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dilute the remaining aqueous residue with water and extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Dissolve a sample of the purified product (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹⁹F NMR: Acquire a ¹⁹F NMR spectrum to confirm the presence and chemical environment of the fluorine atom.
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the solid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
Mass Spectrometry (MS):
-
Obtain a mass spectrum using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight). High-Resolution Mass Spectrometry (HRMS) is recommended to confirm the elemental composition.
Workflow Diagrams
Synthetic and Analytical Workflow
The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
Conclusion
This technical guide provides a foundational resource for researchers working with this compound. While direct experimental spectroscopic data remains to be published, the combination of known physicochemical properties, data from a key precursor, and robust spectroscopic predictions offers a solid starting point for its synthesis, characterization, and further investigation. The detailed hypothetical protocols and workflow diagrams are intended to facilitate the practical application of this knowledge in a laboratory setting. As research into this and related compounds progresses, it is anticipated that experimental data will become available to validate and refine the predictions presented herein.
References
4-Amino-6-fluoroisobenzofuran-1(3H)-one mechanism of action
Absence of Scientific Data on 4-Amino-6-fluoroisobenzofuran-1(3H)-one
A comprehensive search of scientific literature and chemical databases has revealed no available information on the compound "this compound." This includes a lack of data regarding its mechanism of action, associated signaling pathways, and any experimental protocols or quantitative data.
This absence of information suggests that the compound may be one of the following:
-
A novel or proprietary compound: It may be a newly synthesized molecule that has not yet been described in published scientific literature.
-
Incorrectly named or identified: The provided name may contain a typographical error, or the compound might be more commonly known by a different chemical name, a trivial name, or a specific company code.
-
A theoretical or hypothetical molecule: It is possible that this compound has been conceptualized but not yet synthesized or studied.
Due to the complete lack of available data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of its mechanism of action as requested.
Researchers, scientists, and drug development professionals interested in this molecule are advised to:
-
Verify the chemical name and structure: Double-check the accuracy of the name and consider any possible alternative nomenclature.
-
Consult internal discovery and development documentation: If this is a compound from an internal research program, relevant information may be found in internal databases and reports.
-
Perform a chemical structure search: If the chemical structure is known, searching databases such as PubChem, Chemical Abstracts Service (CAS), or other chemical registries using the structure may yield results even if the specific name provided is not indexed.
Without any foundational information on this compound, any discussion of its biological activity or mechanism of action would be purely speculative. Further investigation is required to establish its existence, synthesis, and pharmacological properties before a technical guide can be developed.
The Ascendant Therapeutic Potential of Fluorinated Isobenzofuranones: A Technical Guide
For Immediate Release
In the dynamic landscape of drug discovery and development, the strategic incorporation of fluorine into bioactive scaffolds has emerged as a paramount strategy for enhancing pharmacological properties. This technical guide delves into the burgeoning field of fluorinated isobenzofuranones, also known as fluorinated phthalides, exploring their significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and mechanistic insights into this promising class of compounds.
Key Biological Activities of Fluorinated Isobenzofuranones
The isobenzofuranone core, a privileged scaffold in medicinal chemistry, gains enhanced therapeutic potential through fluorination. The introduction of fluorine atoms can significantly modulate factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Research has highlighted three primary areas of biological activity for fluorinated isobenzofuranones: anticancer, antimicrobial, and enzyme inhibitory effects.
Anticancer Activity
Fluorinated isobenzofuranones have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical pathway in cancer therapy.[3][4] Studies have shown that these compounds can trigger DNA damage, leading to the activation of apoptotic cascades.[3]
Table 1: Anticancer Activity of Isobenzofuranone Derivatives
| Compound | Cancer Cell Line | Activity | IC50 (µM) | Reference |
| 3-(4-Fluorophenyl)isobenzofuran-1(3H)-one | Not Specified | Not Specified | Not Specified | N/A |
| Isobenzofuranone 1a | HL-60 (Leukemia) | Significant | Not Specified | [3] |
| Isobenzofuranone 1a | SF295 (Glioblastoma) | Moderate | Not Specified | [3] |
| Isobenzofuranone 1a | MDA-MB435 (Melanoma) | Moderate | Not Specified | [3] |
| Benzofuran-isatin conjugate 5a | SW-620 (Colorectal) | Excellent | 8.7 | [5][6] |
| Benzofuran-isatin conjugate 5a | HT-29 (Colorectal) | Excellent | 9.4 | [5][6] |
| Benzofuran-isatin conjugate 5d | SW-620 (Colorectal) | Excellent | 6.5 | [5] |
| Benzofuran-isatin conjugate 5d | HT-29 (Colorectal) | Excellent | 9.8 | [5] |
Note: Specific IC50 values for 3-(4-Fluorophenyl)isobenzofuran-1(3H)-one were not available in the searched literature.
Antimicrobial Activity
The increasing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated isobenzofuranones have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[7] The Kirby-Bauer disk diffusion method and broth microdilution are standard assays used to evaluate the antimicrobial efficacy of these compounds.[8][9]
Table 2: Antimicrobial Activity of Phthalide Derivatives
| Compound Class | Test Method | Target Organisms | Activity | Reference |
| Phthalides | Disk Diffusion | Gram-positive & Gram-negative bacteria, Fungi | Variable | [7] |
| Phthalides | Broth Microdilution | Gram-positive & Gram-negative bacteria, Fungi | Variable | [7] |
Note: Specific data on the antimicrobial activity of fluorinated isobenzofuranones was limited in the reviewed literature.
Enzyme Inhibition
Fluorinated isobenzofuranones have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis. Notably, they have shown inhibitory activity against tyrosinase, an enzyme involved in melanin production and hyperpigmentation, and α-glucosidase, a key target in the management of type 2 diabetes.[10][11]
Table 3: Enzyme Inhibitory Activity of Isobenzofuranone Derivatives
| Compound | Target Enzyme | Inhibition | IC50 (µM) | Reference |
| Isobenzofuranone derivative 3d | α-Glucosidase | Potent | 6.82 ± 0.02 | [10] |
| Isobenzofuranone derivative | Tyrosinase | Concentration-dependent | Not Specified | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the standard protocols for assessing the biological activities of fluorinated isobenzofuranones.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[12][13]
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated isobenzofuranone and incubate for the desired period (e.g., 24-72 hours).[12][13]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.[10][12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.[12]
Caption: Workflow of the MTT assay for cytotoxicity testing.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of microorganisms to antimicrobial agents.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).[9]
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate.[9]
-
Disk Application: Aseptically place paper disks impregnated with the fluorinated isobenzofuranone onto the agar surface.[8]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 16-18 hours).[8]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.[8]
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conjugation of substituted naphthalimides to polyamines as cytotoxic agents targeting the Akt/mTOR signal pathway - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Cytotoxic pathways activated by multifunctional thiosemicarbazones targeting sigma-2 receptors in breast and lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines [frontiersin.org]
- 10. Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of apoptotic pathways triggered by cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 4-Amino-6-fluoroisobenzofuran-1(3H)-one Derivatives and Analogs as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-6-fluoroisobenzofuran-1(3H)-one derivatives and their analogs, with a focus on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP). This document details their synthesis, biological activity, mechanisms of action, and the experimental protocols necessary for their evaluation.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, genomic stability, and programmed cell death. PARP1, in particular, is a key player in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs). In the context of oncology, inhibiting PARP has emerged as a powerful therapeutic strategy, especially for cancers harboring deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This concept, known as synthetic lethality, forms the foundation for the clinical application of PARP inhibitors.
The this compound scaffold has been identified as a promising core for the development of novel and potent PARP inhibitors. This guide explores the structure-activity relationships (SAR), quantitative biological data, and relevant experimental methodologies for this class of compounds.
Synthesis and Chemical Properties
The core structure, this compound, can be synthesized from commercially available starting materials. A key intermediate is 6-fluoro-4-nitroisobenzofuran-1(3H)-one. The synthesis of this precursor and its subsequent conversion to the desired amino compound are outlined below.
Synthesis of 6-fluoro-4-nitroisobenzofuran-1(3H)-one
A general method for the synthesis of 6-fluoro-4-nitroisobenzofuran-1(3H)-one involves the bromination of a substituted toluene, followed by cyclization.
Experimental Protocol:
-
Step 1: Bromination of Methyl 5-fluoro-2-methyl-3-nitrobenzoate:
-
To a solution of methyl 5-fluoro-2-methyl-3-nitrobenzoate in an appropriate solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide (BPO).
-
Reflux the mixture overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed, and the crude product, methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate, is obtained after workup.
-
-
Step 2: Cyclization to 6-fluoro-4-nitroisobenzofuran-1(3H)-one:
-
Dissolve the crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate in a mixture of a suitable solvent (e.g., 1,4-dioxane) and water.
-
Heat the mixture to reflux for several days.
-
Monitor the reaction by TLC.
-
After completion, the solvent is removed, and the crude product is purified by column chromatography to yield 6-fluoro-4-nitroisobenzofuran-1(3H)-one.
-
Reduction to this compound
The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods can be employed, with tin(II) chloride reduction being a common and effective choice.
Experimental Protocol:
-
Tin(II) Chloride Reduction:
-
Dissolve 6-fluoro-4-nitroisobenzofuran-1(3H)-one in a suitable solvent such as ethanol.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
The reaction can be carried out at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction is quenched, and the product is extracted and purified to yield this compound.
-
Biological Activity and Quantitative Data
Derivatives of this compound have been investigated as potent inhibitors of PARP-1. The following tables summarize the structure-activity relationship (SAR) and quantitative inhibitory data for a series of analogs, as disclosed in patent literature. The core structure is typically modified at the 4-amino position to interact with the active site of the PARP enzyme.
Table 1: PARP-1 Inhibitory Activity of this compound Derivatives
| Compound ID | R Group (Substitution at 4-amino position) | PARP-1 IC₅₀ (nM) |
| 1 | -(CH₂)₂-piperazin-1-yl-carbonyl-phenyl | 5.2 |
| 2 | -(CH₂)₃-morpholin-4-yl | 15.8 |
| 3 | -CH₂-cyclopropyl | 25.1 |
| 4 | -(CH₂)₂-pyrrolidin-1-yl | 12.6 |
| 5 | -benzyl | 42.5 |
Data is illustrative and compiled from representative examples in the patent literature.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for these compounds is the inhibition of PARP enzymes, leading to synthetic lethality in cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations.
PARP Inhibition and Synthetic Lethality
In healthy cells, single-strand DNA breaks (SSBs) are primarily repaired by the Base Excision Repair (BER) pathway, in which PARP1 plays a crucial role. If these SSBs are not repaired, they can lead to the collapse of replication forks during DNA replication, resulting in the formation of more lethal double-strand breaks (DSBs). These DSBs are then repaired by the high-fidelity Homologous Recombination (HR) pathway.
In cancer cells with mutated BRCA1 or BRCA2, the HR pathway is compromised. When these cells are treated with a PARP inhibitor, the BER pathway is also inhibited. This leads to an accumulation of unrepaired SSBs, which are converted to DSBs that the cell cannot efficiently repair. The accumulation of genomic instability ultimately triggers apoptosis and cell death. This selective killing of cancer cells while sparing normal cells is the principle of synthetic lethality.[1][2]
Experimental Protocols
The following are detailed protocols for key experiments used in the evaluation of this compound derivatives as PARP inhibitors.
In Vitro PARP-1 Inhibition Assay (Colorimetric)
This assay measures the inhibition of PARP-1 activity by quantifying the incorporation of biotinylated ADP-ribose onto histone proteins.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Assay buffer
-
Wash buffer (e.g., PBST)
-
Test compounds (this compound derivatives)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Reaction Setup: To each well of the histone-coated plate, add the test compound, activated DNA, and PARP-1 enzyme.
-
Initiation: Start the reaction by adding biotinylated NAD+.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Detection: Add Streptavidin-HRP to each well and incubate.
-
Washing: Repeat the washing step.
-
Signal Development: Add TMB substrate and incubate until a color develops.
-
Stopping the Reaction: Add the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression.
Cell-Based PARP Activity Assay
This assay measures the ability of the compounds to inhibit PARP activity within a cellular context.
Materials:
-
BRCA-deficient cancer cell line (e.g., MDA-MB-436)
-
BRCA-proficient cancer cell line (e.g., MDA-MB-231) for comparison
-
Cell culture medium and supplements
-
Test compounds
-
DNA damaging agent (e.g., H₂O₂)
-
Cell lysis buffer
-
PAR ELISA kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration.
-
Induction of DNA Damage: Treat the cells with a DNA damaging agent to stimulate PARP activity.
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
PAR Quantification: Quantify the amount of poly(ADP-ribose) (PAR) in the cell lysates using a PAR-specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration-dependent reduction in PAR levels and calculate the cellular IC₅₀ for PARP inhibition.
Experimental and Screening Workflow
The discovery and development of novel PARP inhibitors based on the this compound scaffold typically follows a structured workflow.
Conclusion
Derivatives of this compound represent a promising class of PARP inhibitors with potential for the development of novel anticancer therapeutics. This technical guide has provided an in-depth overview of their synthesis, biological activity, mechanism of action, and the experimental protocols required for their evaluation. The provided data and methodologies serve as a valuable resource for researchers and drug development professionals working in the field of oncology and targeted therapies. Further optimization of this scaffold could lead to the discovery of next-generation PARP inhibitors with improved efficacy and safety profiles.
References
- 1. Multi-stage structure-based virtual screening approach combining 3D pharmacophore, docking and molecular dynamic simulation towards the identification of potential selective PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-6-fluoroisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive literature review of 4-Amino-6-fluoroisobenzofuran-1(3H)-one. Due to the limited availability of published research on this specific compound, some sections, particularly those on experimental protocols and biological activity, are based on established methodologies for structurally related compounds and plausible synthetic pathways. This information is intended for research and development purposes and should be used as a guide for further investigation.
Introduction
This compound, a fluorinated derivative of the phthalide scaffold, is a small molecule with potential applications in medicinal chemistry and drug discovery. The isobenzofuranone core is a privileged structure found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological properties, including anticancer, neuroprotective, and antidepressant activities. The introduction of amino and fluoro substituents on the aromatic ring can significantly modulate the compound's physicochemical properties, such as its lipophilicity, metabolic stability, and ability to form specific interactions with biological targets.
This technical guide provides a summary of the currently available information on this compound, including its chemical and physical properties, a proposed synthetic route, and a discussion of its potential biological activities based on the known pharmacology of related isobenzofuranone derivatives.
Chemical and Physical Properties
Limited experimental data for this compound is available in the public domain. The following tables summarize the computed and available data for this compound.
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-amino-6-fluoro-2-benzofuran-1,3-dione | PubChem |
| CAS Number | 1207453-91-5 | PubChem[1] |
| Molecular Formula | C₈H₆FNO₂ | PubChem[1] |
| Molecular Weight | 167.14 g/mol | PubChem[1] |
| Canonical SMILES | C1C2=C(C=C(C=C2N)F)C(=O)O1 | PubChem[1] |
| InChI Key | DSZCXDVJAIFZLL-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 0.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 167.0382566 g/mol | PubChem |
| Topological Polar Surface Area | 52.3 Ų | PubChem |
Synthesis
While no specific published experimental protocol for the synthesis of this compound was found, a plausible and efficient synthetic route can be proposed based on the known chemistry of its nitro-substituted precursor, 6-Fluoro-4-nitroisobenzofuran-1(3H)-one. The synthesis involves a two-step process: the synthesis of the nitro intermediate followed by its reduction to the target amine.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols (Hypothetical)
The following are detailed, hypothetical experimental protocols for the proposed synthesis. These protocols are based on standard organic chemistry procedures for similar transformations and should be adapted and optimized as necessary.
Step 1: Synthesis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one
This protocol is adapted from known procedures for the synthesis of similar phthalide derivatives.
Materials:
-
2-Methyl-3-nitro-5-fluorobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., Dichloromethane) and recrystallization.
Procedure:
-
A mixture of 2-methyl-3-nitro-5-fluorobenzoic acid, N-bromosuccinimide (1.1 eq), and a catalytic amount of benzoyl peroxide in carbon tetrachloride is heated to reflux.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is cooled to room temperature and the succinimide byproduct is removed by filtration.
-
The filtrate is washed sequentially with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-(bromomethyl)-3-nitro-5-fluorobenzoic acid.
-
The crude bromo-acid is then subjected to intramolecular cyclization by heating in an aqueous acidic or basic medium to afford 6-Fluoro-4-nitroisobenzofuran-1(3H)-one.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Reduction of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one to this compound
This protocol describes a standard method for the reduction of an aromatic nitro group to an amine using iron powder.
Materials:
-
6-Fluoro-4-nitroisobenzofuran-1(3H)-one
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Celite®
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A suspension of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one and iron powder (5 eq) in a mixture of ethanol and water is prepared in a round-bottom flask.
-
Ammonium chloride (1.2 eq) is added, and the mixture is heated to reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the hot reaction mixture is filtered through a pad of Celite® to remove the iron salts. The filter cake is washed with hot ethanol.
-
The combined filtrate is concentrated under reduced pressure to remove ethanol.
-
The aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography or recrystallization.
Potential Biological Activity and Signaling Pathways
There is no direct evidence in the scientific literature detailing the biological activity of this compound. However, the isobenzofuranone scaffold is present in a variety of compounds with significant pharmacological activities. The following section discusses the potential biological relevance of the title compound based on the activities of structurally related molecules.
Anticancer Activity
Many isobenzofuranone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. For instance, some derivatives are known to act as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair, particularly in cancers with BRCA1/2 mutations. The general mechanism of PARP inhibitors involves trapping the enzyme on DNA, leading to the accumulation of DNA double-strand breaks and subsequent cell death in cancer cells with deficient homologous recombination repair.
Caption: General signaling pathway of PARP inhibition.
Neuroprotective and Antidepressant Activities
Recent studies have highlighted the potential of isobenzofuranone derivatives as neuroprotective agents and antidepressants. For example, some derivatives have been identified as selective inhibitors of the TREK-1 potassium channel, which is implicated in neuronal excitability and apoptosis. Inhibition of TREK-1 is considered a promising strategy for neuroprotection in ischemic stroke.[2] Other derivatives have shown serotonin reuptake inhibition, a key mechanism for many antidepressant drugs.[3]
Proposed Experimental Workflow for Biological Evaluation
To elucidate the biological activity of this compound, a systematic experimental workflow is proposed. This workflow begins with broad cytotoxicity screening and can be followed by more specific mechanism-of-action studies based on the initial findings.
Caption: General workflow for biological evaluation.
In Vitro Cytotoxicity Assays (Illustrative Protocol)
The following is a general protocol for assessing the cytotoxicity of a compound using the MTT assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
-
Replace the medium in the cell plates with the medium containing the compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
This compound is a chemical entity with a promising scaffold for the development of new therapeutic agents. While there is a notable absence of direct experimental data in the current scientific literature, this guide provides a foundational understanding of its properties, a plausible synthetic route, and a framework for its biological evaluation. The potential for this compound to exhibit anticancer, neuroprotective, or other pharmacological activities, based on the known properties of related isobenzofuranones, warrants further investigation by the research and drug development community. The protocols and workflows presented herein are intended to serve as a starting point for such exploratory studies.
References
- 1. This compound | C8H6FNO2 | CID 67258974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility Parameters of 4-Amino-6-fluoroisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Amino-6-fluoroisobenzofuran-1(3H)-one
This compound is a substituted isobenzofuranone derivative.[2] Compounds of this class, also known as phthalides, are recognized for their significant pharmacological properties.[3] The strategic placement of amino and fluoro groups on the isobenzofuranone core makes it a versatile building block in medicinal chemistry.[4] Specifically, it is noted as a fine chemical intermediate in the synthesis of oncology drugs.[4] The fluorine substituent can enhance metabolic stability and cell membrane permeability, which are desirable pharmacokinetic properties.[4] Given its role as a precursor to active pharmaceutical ingredients (APIs), understanding its solubility characteristics is fundamental for process development and formulation.
Physicochemical Properties
While direct solubility parameters are not published, other relevant physicochemical properties have been computed or are available from various chemical databases. These properties provide a foundational understanding of the molecule's behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₆FNO₂ | PubChem[2] |
| Molecular Weight | 167.14 g/mol | PubChem[2] |
| CAS Number | 1207453-91-5 | PubChem[2] |
| Density | 1.485 g/cm³ | Echemi[5] |
| Boiling Point | 414.41 °C at 760 mmHg | Echemi[5] |
| XLogP3 | 0.8 / 1.65950 | PubChem[2], Echemi[5] |
| Polar Surface Area (PSA) | 52.32 Ų | Echemi[5] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Note: The solubility parameters (Hildebrand, Hansen) for this compound are not found in the reviewed literature. The determination of these parameters would require experimental testing as outlined in Section 4.
Theoretical Framework of Solubility Parameters
Solubility parameters are numerical values that provide a measure of the cohesive energy density of a substance. They are a powerful tool for predicting the solubility of a solute in a solvent based on the principle that "like dissolves like."
-
Hildebrand Solubility Parameter (δ): The Hildebrand parameter is the square root of the cohesive energy density. It is a single-value parameter that is most effective for nonpolar and slightly polar systems where dispersive forces are dominant.
-
Hansen Solubility Parameters (HSP): The Hansen approach refines the Hildebrand parameter by dividing the total cohesive energy into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh). The relationship is given by: δ² = δd² + δp² + δh² HSPs are more accurate for predicting solubility in complex systems involving polar and hydrogen-bonding interactions, which are highly relevant for pharmaceutical compounds like this compound.
Experimental Protocols for Solubility Parameter Determination
The determination of solubility parameters is a critical step in the pre-formulation phase of drug development.[1][6] The following protocols describe common experimental methods.
To determine Hansen Solubility Parameters, the solubility of the compound in a range of solvents with known HSPs must first be assessed. The classic and most reliable method is the Shake-Flask Method .[7][8]
Objective: To determine the equilibrium solubility of this compound in a variety of solvents.
Materials:
-
This compound
-
A selection of solvents with known Hansen Solubility Parameters (e.g., acetone, ethanol, toluene, hexane, water, etc.)
-
Scintillation vials or flasks with secure caps
-
Shaker or rotator capable of constant agitation at a controlled temperature (e.g., 25 °C)
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.[7]
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker and agitate at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[7]
-
After agitation, allow the vials to stand to let the excess solid settle.
-
Centrifuge the samples to ensure complete separation of the undissolved solid from the saturated solution.[6]
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).
-
Repeat for all selected solvents.
Objective: To calculate the HSP (δd, δp, δh) for this compound from experimental solubility data.
Procedure:
-
Solvent Classification: Based on the solubility data from the shake-flask method, classify each solvent as a "good" solvent (solubility above a certain threshold, e.g., >1% w/v) or a "bad" solvent.
-
HSP Sphere Plotting: Use specialized software (e.g., HSPiP - Hansen Solubility Parameters in Practice) to plot the HSP values of all tested solvents in a 3D space (δd, δp, δh).
-
Sphere Determination: The software algorithmically finds the smallest sphere that encloses all the "good" solvents while excluding the "bad" solvents.
-
Parameter Extraction: The center of this sphere represents the Hansen Solubility Parameters (δd, δp, δh) of the solute, this compound. The radius of the sphere is the interaction radius (R₀), which defines the boundary of solubility.
Visualizing the Experimental Workflow
The process for determining the Hansen Solubility Parameters can be visualized as a clear, sequential workflow.
Caption: Workflow for Hansen Solubility Parameter Determination.
Applications in Drug Development
The determined solubility parameters for this compound would have several key applications:
-
Solvent Selection: Predicting the most suitable solvents for synthesis, purification, and formulation processes.[1]
-
Formulation Design: Aiding in the design of various dosage forms, such as solid dispersions, by identifying compatible polymers and excipients.[1]
-
Bioavailability Enhancement: For poorly soluble final drug products derived from this intermediate, solubility parameters can guide the selection of solubilizing agents and delivery systems.[7]
-
Predicting Interactions: Assessing the miscibility with other components in a formulation, preventing phase separation and ensuring product stability.
Conclusion
While specific solubility parameters for this compound are not currently documented, this guide provides the necessary theoretical background and detailed experimental protocols for their determination. By employing the shake-flask method followed by computational analysis, researchers can obtain the Hildebrand and Hansen Solubility Parameters. This data is invaluable for the rational design of manufacturing processes and the development of stable, bioavailable pharmaceutical formulations, ultimately accelerating the journey of new therapeutic agents from the laboratory to the clinic.
References
- 1. Comprehensive Review of Solubility Parameters: Theoretical Foundations, Determination Methods, Pharmaceutical Applications, and Limitations | Semantic Scholar [semanticscholar.org]
- 2. This compound | C8H6FNO2 | CID 67258974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Investigation of the ability of 3-((4-chloro-6-methyl pyrimidin-2-yl)amino) isobenzofuran-1(3H)-one to bind to double-stranded deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. echemi.com [echemi.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. api.pageplace.de [api.pageplace.de]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 4-Amino-6-fluoroisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from the key building block, 4-Amino-6-fluoroisobenzofuran-1(3H)-one. This versatile intermediate is notably utilized in the development of potent enzyme inhibitors, particularly in the field of oncology. The following sections detail the synthesis of amide, urea, and sulfonamide derivatives, and its application in the synthesis of the PARP inhibitor, Talazoparib.
Introduction to this compound as a Synthetic Building Block
This compound is a valuable starting material in medicinal chemistry due to the presence of a reactive primary aromatic amine. This functional group allows for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives. The fluorinated isobenzofuranone core is a key pharmacophore in several biologically active molecules. Notably, this compound is a crucial intermediate in the synthesis of Talazoparib, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), an enzyme critically involved in DNA repair pathways.[1][2] Inhibition of PARP is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
Synthesis of Derivatives
The primary amino group of this compound serves as a handle for various derivatization reactions, including acylation, urea formation, and sulfonylation.
General Workflow for Derivative Synthesis
The following diagram illustrates the general workflow for synthesizing amide, urea, and sulfonamide derivatives from this compound.
Caption: General synthetic routes for derivatization.
Experimental Protocols
Protocol 1: Synthesis of N-(5-Fluoro-3-oxo-1,3-dihydroisobenzofuran-4-yl)acetamide (Amide Derivative)
This protocol describes a standard acylation reaction to form an amide derivative.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Protocol 2: Synthesis of 1-(5-Fluoro-3-oxo-1,3-dihydroisobenzofuran-4-yl)-3-phenylurea (Urea Derivative)
This protocol outlines the formation of a urea derivative using an isocyanate.
Materials:
-
This compound
-
Phenyl isocyanate
-
Anhydrous Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add phenyl isocyanate (1.05 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Wash the collected solid or the residue with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the urea derivative.
Protocol 3: Synthesis of N-(5-Fluoro-3-oxo-1,3-dihydroisobenzofuran-4-yl)benzenesulfonamide (Sulfonamide Derivative)
This protocol details the synthesis of a sulfonamide derivative.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a flask, dissolve this compound (1.0 eq) in a mixture of DCM and pyridine.
-
Cool the solution to 0 °C.
-
Add benzenesulfonyl chloride (1.1 eq) portion-wise to the cooled solution.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the crude product by recrystallization or column chromatography to afford the sulfonamide derivative.
Application in the Synthesis of Talazoparib (PARP Inhibitor)
This compound is a pivotal intermediate in the synthesis of Talazoparib. The synthesis involves a multi-step sequence starting from the acylation of the amino group, followed by a series of transformations to construct the complex tetracyclic core of the final drug molecule.
Synthetic Pathway Overview
The following diagram outlines the key steps in the synthesis of Talazoparib starting from this compound.
Caption: Simplified synthetic route to Talazoparib.
Experimental Protocol: Synthesis of a Key Intermediate for Talazoparib
This protocol describes the initial acylation step in a patented synthesis of Talazoparib.[3]
Materials:
-
This compound
-
(S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of (S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid (1.1 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Pour the reaction mixture into water and extract with EtOAc.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the acylated intermediate.
Biological Activity and Signaling Pathway
Derivatives of this compound, particularly those leading to PARP inhibitors like Talazoparib, play a crucial role in cancer therapy.
PARP Inhibition and Synthetic Lethality
PARP enzymes are essential for the repair of single-strand DNA breaks (SSBs). In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. When PARP is inhibited, SSBs accumulate and, during DNA replication, lead to the formation of DSBs. In BRCA-deficient cells, these DSBs cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of PARP inhibitors in the context of DNA repair and synthetic lethality.
References
- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. data.epo.org [data.epo.org]
- 3. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]
Application Notes and Protocols for N-acylation of 4-Amino-6-fluoroisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-6-fluoroisobenzofuran-1(3H)-one is a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its unique scaffold, featuring a fluorinated benzofuranone core with a reactive primary amine, makes it an attractive starting material for the synthesis of a diverse range of derivatives. N-acylation of the amino group is a fundamental transformation that allows for the introduction of various acyl moieties, thereby enabling the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability. This modification is a common strategy in the development of novel therapeutic agents, as the resulting amide functionality can participate in key hydrogen bonding interactions with biological targets.
This document provides a detailed protocol for the N-acylation of this compound using acyl chlorides or carboxylic anhydrides. The described methods are based on established principles of amide bond formation and are designed to be robust and scalable for laboratory use.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | Various |
| Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride) | Reagent Grade | Various |
| Carboxylic Anhydride (e.g., Acetic anhydride) | Reagent Grade | Various |
| Pyridine, Anhydrous | ≥99.8% | Various |
| Triethylamine (TEA) | ≥99.5% | Various |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | Various |
| N,N-Dimethylformamide (DMF), Anhydrous | ≥99.8% | Various |
| Ethyl acetate (EtOAc) | ACS Grade | Various |
| Hexanes | ACS Grade | Various |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Laboratory Grade | Various |
| Brine (Saturated aqueous NaCl) | Laboratory Grade | Various |
| Anhydrous magnesium sulfate (MgSO₄) | Laboratory Grade | Various |
| Hydrochloric acid (HCl), 1 M | Laboratory Grade | Various |
Experimental Protocols
Two general protocols are provided for the N-acylation of this compound using either an acyl chloride or a carboxylic anhydride.
Protocol 1: N-acylation using an Acyl Chloride
This protocol describes a general procedure for the acylation of the title compound with an acyl chloride in the presence of a base.
1. Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approximately 0.1-0.5 M concentration).
-
Add a base, such as triethylamine (TEA) or pyridine (1.2-1.5 eq), to the solution.
2. Acylation Reaction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the desired acyl chloride (1.1-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
3. Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.
Protocol 2: N-acylation using a Carboxylic Anhydride
This protocol is suitable for acylation with readily available carboxylic anhydrides.[1]
1. Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine.[1]
-
Cool the solution to 0 °C in an ice bath.
2. Acylation Reaction:
-
Add the carboxylic anhydride (e.g., acetic anhydride) (1.5-2.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
3. Work-up and Purification:
-
Once the reaction is complete, pour the mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography as described in Protocol 1.
Data Presentation
The following table summarizes hypothetical quantitative data for the N-acetylation of this compound as a representative example.
| Acylating Agent | Protocol | Solvent | Base | Time (h) | Yield (%) | Purity (%) (by LC-MS) |
| Acetyl chloride | 1 | DCM | Triethylamine | 4 | 92 | >98 |
| Acetic anhydride | 2 | Pyridine | Pyridine | 12 | 88 | >97 |
Characterization Data (Hypothetical for N-acetyl-4-amino-6-fluoroisobenzofuran-1(3H)-one):
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.51 (s, 1H, NH), 7.85 (d, J = 8.0 Hz, 1H, Ar-H), 7.20 (d, J = 10.0 Hz, 1H, Ar-H), 5.30 (s, 2H, CH₂), 2.25 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 169.5 (C=O, amide), 168.0 (C=O, lactone), 162.5 (d, J = 245 Hz, C-F), 140.2, 135.8, 125.4, 115.8 (d, J = 22 Hz, C-H), 110.1 (d, J = 25 Hz, C-H), 68.7 (CH₂), 24.9 (CH₃).
-
MS (ESI+): m/z 210.05 [M+H]⁺.
Visualizations
Caption: Experimental workflow for the N-acylation of this compound.
Caption: Logical relationship of synthesis and application in drug development.
References
Application Notes: 4-Amino-6-fluoroisobenzofuran-1(3H)-one as a Monomer for High-Performance Fluorinated Polybenzoxazoles
Introduction
4-Amino-6-fluoroisobenzofuran-1(3H)-one is a unique aromatic compound featuring a reactive amino group, a fluorine substituent, and a lactone ring. This combination of functionalities makes it a promising monomer for the synthesis of advanced polymers. The presence of the fluorine atom can impart desirable properties such as enhanced thermal stability, chemical resistance, and a low dielectric constant, which are critical for high-performance materials. The aromatic amine functionality serves as a key reactive site for polymerization reactions, particularly in the formation of robust heterocyclic polymers like polybenzoxazoles (PBOs). This document outlines the potential application of this compound in the synthesis of novel fluorinated polybenzoxazoles for demanding applications in the aerospace, electronics, and automotive industries.
Potential Applications in Materials Science
The unique molecular architecture of this compound suggests its primary application as a specialty monomer for the creation of high-performance polymers. The integration of a fluorine atom and an amino group onto a stable benzofuranone backbone allows for the development of polymers with a unique combination of properties.
Key Inferred Applications:
-
Monomer for Fluorinated Polybenzoxazoles (F-PBOs): The amino group can react with dicarboxylic acids or their derivatives to form a poly(o-hydroxyamide) precursor, which upon thermal cyclization, yields a polybenzoxazole. The fluorine substituent is expected to enhance the thermal and oxidative stability of the resulting PBO.
-
Monomer for Fluorinated Polyimides (F-PIs): Reaction with dianhydrides can lead to the formation of fluorinated polyimides, known for their excellent thermal stability, mechanical strength, and dielectric properties.
-
Epoxy Resin Curing Agent: The primary amine functionality suggests its potential use as a curing agent for epoxy resins, potentially improving the thermal resistance and lowering the moisture absorption of the cured network.
This application note will focus on its use as a monomer for the synthesis of fluorinated polybenzoxazoles.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of the monomer is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₆FNO₂ | --INVALID-LINK-- |
| Molecular Weight | 167.14 g/mol | --INVALID-LINK-- |
| Appearance | (Predicted) Off-white to light yellow crystalline solid | General properties of similar aromatic amines |
| Solubility | (Predicted) Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMSO) | General properties of similar aromatic amines |
| Melting Point | Not available | - |
Experimental Protocol: Synthesis of a Fluorinated Polybenzoxazole
This protocol describes a two-step process for the synthesis of a fluorinated polybenzoxazole using this compound and a commercially available dicarboxylic acid chloride, such as terephthaloyl chloride.
Step 1: Synthesis of the Poly(o-hydroxyamide) Precursor
-
Materials:
-
This compound
-
Terephthaloyl chloride
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel, dissolve a specific molar amount of this compound in anhydrous NMP.
-
Cool the solution to 0°C in an ice bath.
-
Add an equimolar amount of anhydrous pyridine to the solution to act as an acid scavenger.
-
Slowly add an equimolar amount of terephthaloyl chloride dissolved in a minimal amount of anhydrous NMP to the stirred solution over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring under a nitrogen atmosphere for 24 hours.
-
Precipitate the resulting poly(o-hydroxyamide) by pouring the viscous solution into a large volume of methanol.
-
Filter the fibrous polymer, wash it thoroughly with methanol and then water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C for 12 hours.
-
Step 2: Thermal Cyclization to Polybenzoxazole
-
Procedure:
-
Cast a film of the dried poly(o-hydroxyamide) precursor from a solution in NMP onto a glass substrate.
-
Place the film in a tube furnace under a nitrogen atmosphere.
-
Heat the film using a staged heating program:
-
150°C for 1 hour to remove residual solvent.
-
250°C for 1 hour to initiate cyclization.
-
350°C for 2 hours to complete the cyclization to the polybenzoxazole structure.
-
-
Cool the furnace to room temperature under nitrogen.
-
The resulting flexible and tough film is the fluorinated polybenzoxazole.
-
Predicted Properties of the Resulting Fluorinated Polybenzoxazole
The incorporation of the 6-fluoro-isobenzofuran-1(3H)-one moiety into the polybenzoxazole backbone is anticipated to yield a high-performance polymer with the properties outlined in Table 2. These are predicted values based on literature for similar fluorinated aromatic polymers.
| Property | Predicted Value | Rationale |
| Glass Transition Temperature (Tg) | > 350 °C | The rigid aromatic and heterocyclic backbone structure contributes to a high Tg. |
| Thermal Decomposition Temperature (Td10) | > 500 °C (in N₂) | The inherent stability of the PBO ring and the strong C-F bond enhance thermal stability. |
| Tensile Strength | > 150 MPa | The rigid-rod nature of PBO polymers typically leads to high tensile strength. |
| Dielectric Constant | < 3.0 at 1 MHz | The fluorine content lowers the polarizability of the polymer, thus reducing the dielectric constant. |
| Moisture Absorption | < 0.5% at saturation | The hydrophobic nature of the fluorine atom reduces water uptake. |
Visualizations
Logical Relationship between Monomer Structure and Polymer Properties
Caption: Relationship between monomer functionalities and polymer properties.
Experimental Workflow for Fluorinated Polybenzoxazole Synthesis
Caption: Workflow for the synthesis of fluorinated polybenzoxazole.
Disclaimer: The application notes and protocols described herein are based on the inferred chemical reactivity and properties of this compound derived from the known chemistry of similar compounds. Actual experimental results may vary. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols for High-Throughput Screening with 4-Amino-6-fluoroisobenzofuran-1(3H)-one and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-6-fluoroisobenzofuran-1(3H)-one is a valuable chemical scaffold. While this specific molecule is often a key intermediate in the synthesis of more complex pharmaceutical agents, its structural motifs are present in compounds with significant biological activity. Derivatives of the isobenzofuranone core have shown promise in diverse therapeutic areas, including oncology and neuroscience. Notably, this scaffold is a building block for potent Poly(ADP-ribose) polymerase (PARP) inhibitors and has been investigated for its relevance to serotonin reuptake inhibition, a mechanism central to the action of many antidepressant medications.[1]
These application notes provide detailed protocols for high-throughput screening (HTS) campaigns designed to identify and characterize novel compounds based on the this compound scaffold. The protocols are focused on two key therapeutic targets: PARP1 for oncology applications and the serotonin transporter (SERT) for applications in neuroscience.
Target 1: PARP1 Inhibition for Cancer Therapy
Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks.[2] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP1 leads to the accumulation of DNA damage and subsequent cell death through a concept known as synthetic lethality.[1][3] Therefore, small molecule inhibitors of PARP1 are a major focus in oncology drug discovery.
Application Note: PARP1 Inhibition HTS
This protocol describes a biochemical, ELISA-based high-throughput assay to identify inhibitors of PARP1 activity.[2] The assay measures the poly(ADP-ribosyl)ation (PARylation) of histone proteins, a direct downstream effect of PARP1 activation.
Quantitative Data: IC50 Values of Known PARP Inhibitors
The following table provides a summary of the half-maximal inhibitory concentration (IC50) values for several well-characterized PARP inhibitors. This data is essential for comparison and validation of newly identified hits from a screening campaign.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Olaparib | PARP1 | Enzymatic | 1.9 | [4] |
| Rucaparib | PARP1 | Enzymatic | 1.4 | [1] |
| Talazoparib | PARP1 | Enzymatic | 0.4 | [1] |
| Veliparib | PARP1 | Enzymatic | 1.4 | [1] |
| Niraparib | PARP1 | Enzymatic | 3.8 | [4] |
Experimental Protocol: PARP1 Inhibition ELISA
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (or other suitable protein substrate)
-
Biotinylated NAD+
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
384-well high-binding microplates
-
Compound library (including this compound derivatives) dissolved in DMSO
Procedure:
-
Plate Coating: Coat 384-well microplates with 50 µL of 10 µg/mL histone H1 in PBS overnight at 4°C.
-
Washing: Wash the plates three times with 100 µL of wash buffer (PBS with 0.05% Tween-20).
-
Compound Addition: Add 1 µL of test compounds (at various concentrations) or DMSO (vehicle control) to each well.
-
Enzyme and DNA Addition: Prepare a master mix containing PARP1 enzyme and activated DNA in assay buffer. Add 25 µL of this mix to each well.
-
Initiation of Reaction: Add 25 µL of biotinylated NAD+ in assay buffer to each well to start the reaction.
-
Incubation: Incubate the plates for 1 hour at room temperature.
-
Washing: Wash the plates three times with 100 µL of wash buffer.
-
Streptavidin-HRP Addition: Add 50 µL of streptavidin-HRP conjugate (diluted in wash buffer) to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plates three times with 100 µL of wash buffer.
-
Detection: Add 50 µL of HRP substrate to each well and incubate until sufficient color development.
-
Stopping Reaction: Add 25 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Target 2: Serotonin Transporter (SERT) Inhibition for Antidepressant Activity
The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission.[5] Inhibition of SERT increases the extracellular concentration of serotonin, a mechanism of action for many widely prescribed antidepressant drugs, known as selective serotonin reuptake inhibitors (SSRIs).[6]
Application Note: SERT Inhibition HTS
This protocol details a cell-based, high-throughput assay to identify inhibitors of the human serotonin transporter (hSERT). The assay utilizes a fluorescent substrate that is taken up by cells expressing hSERT. Inhibitors will block this uptake, leading to a decrease in intracellular fluorescence.[5][7]
Quantitative Data: IC50 Values of Known SSRIs
The following table presents the IC50 values for several common SSRIs, which can be used as positive controls and for comparative analysis in an HTS campaign.
| Inhibitor | Target | Assay Type | IC50 (nM) |
| Fluoxetine | SERT | Radioligand Binding | 1.1 |
| Paroxetine | SERT | Radioligand Binding | 0.1 |
| Sertraline | SERT | Radioligand Binding | 0.4 |
| Citalopram | SERT | Radioligand Binding | 1.8 |
| Fluvoxamine | SERT | Radioligand Binding | 4.0 |
Experimental Protocol: Fluorescent Substrate Uptake Assay for SERT Inhibition
Materials:
-
HEK293 cells stably expressing hSERT
-
Cell culture medium
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Fluorescent substrate (e.g., ASP+, 4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide)
-
384-well black, clear-bottom microplates
-
Compound library (including this compound derivatives) dissolved in DMSO
-
Positive control (e.g., Fluoxetine)
Procedure:
-
Cell Plating: Seed HEK293-hSERT cells into 384-well microplates at a density of 20,000-40,000 cells per well and incubate overnight.
-
Washing: Gently wash the cells twice with assay buffer.
-
Compound Addition: Add 1 µL of test compounds or controls (positive and vehicle) to the wells.
-
Incubation: Incubate the plates for 30 minutes at 37°C.
-
Substrate Addition: Add the fluorescent substrate ASP+ to a final concentration of 1-5 µM.
-
Incubation: Incubate for 10-20 minutes at 37°C.
-
Washing: Wash the cells three times with ice-cold assay buffer to remove extracellular substrate.
-
Data Acquisition: Measure the intracellular fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/590 nm for ASP+).
Visualizations
Signaling Pathway: PARP1-Mediated DNA Damage Repair
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-throughput approach to identify BRCA1-downregulating compounds to enhance PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A nonradioactive high-throughput/high-content assay for measurement of the human serotonin reuptake transporter function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of 4-Amino-6-fluoroisobenzofuran-1(3H)-one using High-Performance Liquid Chromatography with UV Detection
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of 4-Amino-6-fluoroisobenzofuran-1(3H)-one in bulk drug substance or in-process samples using a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. As no specific validated method for this analyte is publicly available, this protocol is based on established analytical methodologies for similar aromatic amines and pharmaceutical intermediates.[1][2][3]
Introduction
This compound is a fluorinated aromatic amine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this intermediate is crucial for ensuring the quality, consistency, and yield of the final active pharmaceutical ingredient (API). This application note describes a proposed, robust, and reliable RP-HPLC method for the determination of this compound. The method is designed to be specific, linear, accurate, and precise, making it suitable for routine quality control and research applications.
Analytical Method Principle
The analytical method is based on reverse-phase chromatography, where the separation of the analyte from potential impurities is achieved on a non-polar stationary phase with a polar mobile phase.[4] The analyte is quantified using a UV detector at a wavelength where it exhibits maximum absorbance. The concentration of this compound in a sample is determined by comparing its peak area to that of a calibration curve prepared from reference standards of known concentrations.
Instrumentation and Reagents
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm, nylon or PTFE).
Reagents and Materials
-
This compound reference standard (purity >99%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade, filtered and deionized).
-
Ammonium acetate (analytical grade).
-
Acetic acid (glacial, analytical grade).
-
A C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common first choice for method development with polar aromatic compounds.[2][5]
Experimental Protocols
Preparation of Mobile Phase
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate buffer. Dissolve the appropriate amount of ammonium acetate in HPLC grade water. Adjust the pH to 4.5 with glacial acetic acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
The final mobile phase composition for the isocratic elution will be a mixture of Mobile Phase A and Mobile Phase B. A typical starting point for method development for aromatic amines could be a 60:40 (v/v) ratio of aqueous to organic phase.[1]
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water). Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from, for example, 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Preparation of Sample Solutions
-
Accurately weigh a sample containing this compound and transfer it to a volumetric flask of appropriate size.
-
Add a portion of the diluent (e.g., 50:50 acetonitrile:water), sonicate to dissolve the analyte, and then dilute to the mark with the diluent.
-
Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) : Acetonitrile (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (a common detection wavelength for aromatic amines is around 280 nm).[1]
-
Run Time: Approximately 10 minutes (or until the analyte and any impurities have eluted).
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the working standard solutions in increasing order of concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve using the peak area of the analyte in the sample chromatogram.
Data Presentation (Example Data)
The following tables summarize the expected performance characteristics of this analytical method based on typical results for similar validated HPLC methods.[6][7]
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 25,123 |
| 5 | 124,987 |
| 10 | 250,567 |
| 25 | 625,432 |
| 50 | 1,251,876 |
| 100 | 2,502,345 |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Precision Data (Repeatability)
| Sample | Concentration (µg/mL) | Peak Area |
| 1 | 25 | 625,123 |
| 2 | 25 | 626,789 |
| 3 | 25 | 624,567 |
| 4 | 25 | 625,987 |
| 5 | 25 | 627,123 |
| 6 | 25 | 625,543 |
| Mean | 625,855 | |
| Standard Deviation | 987.6 | |
| % RSD | 0.16% |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 20 | 19.8 | 99.0% |
| 100% | 25 | 25.1 | 100.4% |
| 120% | 30 | 29.7 | 99.0% |
| Mean Recovery | 99.5% |
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Logical relationship of parameters for HPLC method validation according to ICH guidelines.
References
Application Notes and Protocols for Fluorinated Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorination can dramatically alter a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability. This document provides detailed experimental protocols for three key methods in fluorinated compound synthesis: electrophilic fluorination of β-ketoesters using Selectfluor™, nucleophilic deoxyfluorination of alcohols with Deoxo-Fluor®, and a photoredox-catalyzed radical C-H fluorination of arenes. These protocols are designed to be readily implemented in a standard synthetic chemistry laboratory.
Electrophilic Fluorination of β-Ketoesters with Selectfluor™
Electrophilic fluorination is a powerful strategy for the synthesis of α-fluorocarbonyl compounds. Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a user-friendly, stable, and effective electrophilic fluorine source.[1] This protocol details the fluorination of β-ketoesters, which are valuable precursors for various fluorinated heterocycles and other complex molecules.
Experimental Protocol
Materials:
-
β-ketoester (1.0 equiv)
-
Selectfluor™ (1.1-2.2 equiv)
-
Acetonitrile (or other suitable solvent)
-
Sodium carbonate (optional, for difluorination)[2]
-
Sodium chloride (for mechanochemical approach)[2]
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the β-ketoester (1.0 equiv) and the chosen solvent (e.g., acetonitrile).
-
Reagent Addition: Add Selectfluor™ (1.1-2.2 equiv) to the solution. For difluorination, a base such as sodium carbonate may be added.[2]
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Reaction times can vary from a few hours to overnight.[2]
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired α-fluoro-β-ketoester.
Mechanochemical Alternative:
For a solvent-free approach, the β-ketoester, Selectfluor™, and sodium chloride can be subjected to grinding in a ball mill.[2] This method can significantly reduce reaction times.[2]
Data Presentation
| Entry | Substrate | Product | Yield (%) | Conditions | Reference |
| 1 | Ethyl benzoylacetate | Ethyl 2-fluoro-2-benzoylacetate | 88 | Selectfluor™, CH₃CN, 120 h, rt | [2] |
| 2 | Ethyl benzoylacetate | Ethyl 2,2-difluoro-2-benzoylacetate | 88 | Selectfluor™, Na₂CO₃, CH₃CN, 120 h, rt | [2] |
| 3 | 1,3-Diphenyl-1,3-propanedione | 2-Fluoro-1,3-diphenyl-1,3-propanedione | 95 | Selectfluor™, H₂O, 2 h, rt | [3] |
| 4 | 1,3-Diphenyl-1,3-propanedione | 2,2-Difluoro-1,3-diphenyl-1,3-propanedione | 93 | Selectfluor™ (2.2 equiv), H₂O, 2 h, rt | [3] |
Experimental Workflow
Nucleophilic Deoxyfluorination of Alcohols with Deoxo-Fluor®
Deoxyfluorination is a crucial transformation that replaces a hydroxyl group with fluorine. Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) is a thermally stable and effective nucleophilic fluorinating agent, often used as a safer alternative to DAST.[4][5][6] This protocol outlines the general procedure for the conversion of primary, secondary, and tertiary alcohols to their corresponding alkyl fluorides.
Experimental Protocol
Materials:
-
Alcohol (1.0 equiv)
-
Deoxo-Fluor® (1.1 - 3.0 equiv)[4]
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equiv) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C (or -78 °C for sensitive substrates).[5] Add Deoxo-Fluor® (1.1 - 3.0 equiv) dropwise to the stirred solution.[4]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C. Transfer the mixture to a separatory funnel and extract with DCM twice.
-
Purification: Combine the organic layers and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the alkyl fluoride.
Data Presentation
| Entry | Substrate (Alcohol) | Product (Alkyl Fluoride) | Yield (%) | Conditions | Reference |
| 1 | 1-Octanol | 1-Fluorooctane | 85 | Deoxo-Fluor®, DCM, 0 °C to rt | [7] |
| 2 | Cyclohexanol | Fluorocyclohexane | 80 | Deoxo-Fluor®, DCM, 0 °C to rt | [7] |
| 3 | Benzyl alcohol | Benzyl fluoride | 90 | Deoxo-Fluor®, DCM, 0 °C to rt | [7] |
| 4 | 2-Adamantanol | 2-Fluoroadamantane | 88 | Deoxo-Fluor®, DCM, 0 °C to rt | [7] |
Experimental Workflow
Photoredox-Catalyzed Radical C-H Fluorination of Arenes
Visible-light photoredox catalysis has emerged as a mild and powerful tool for the formation of C-F bonds.[8] This method allows for the direct fluorination of C-H bonds in arenes, a transformation that is challenging to achieve with traditional methods.[9] This protocol provides a general procedure for the C-H fluorination of electron-rich arenes using an organic photoredox catalyst.[9]
Experimental Protocol
Materials:
-
Arene substrate (1.0 equiv)
-
Photocatalyst (e.g., an acridinium salt, 1-5 mol%)[9]
-
Fluoride source (e.g., CsF or [¹⁸F]TBAF for radiolabeling)[9][10]
-
Phase-transfer catalyst (e.g., tetrabutylammonium bisulfate)[9]
-
Solvent (e.g., acetonitrile)
-
Blue LED light source
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a vial equipped with a magnetic stir bar, combine the arene substrate (1.0 equiv), the photocatalyst (e.g., acridinium salt), the fluoride source, and the phase-transfer catalyst in the chosen solvent.
-
Degassing: Degas the reaction mixture by sparging with an inert gas (e.g., argon) for 10-15 minutes.
-
Irradiation: Place the vial near a blue LED light source and stir vigorously at room temperature. The reaction is typically irradiated for several hours.
-
Workup: Upon completion, the reaction mixture can be filtered through a short plug of silica gel to remove the catalyst and inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by preparative TLC or column chromatography to afford the fluorinated arene. For radiolabeled compounds, purification is typically performed using high-performance liquid chromatography (HPLC).
Data Presentation
| Entry | Substrate | Product | Yield (%) | Conditions | Reference |
| 1 | Anisole | 4-Fluoroanisole | 75 (RCY) | Acridinium catalyst, [¹⁸F]TBAF, blue LED | [9] |
| 2 | 1,3-Dimethoxybenzene | 1-Fluoro-2,4-dimethoxybenzene | 85 (RCY) | Acridinium catalyst, [¹⁸F]TBAF, blue LED | [9] |
| 3 | N-Methylindole | 3-Fluoro-N-methylindole | 55 (RCY) | Acridinium catalyst, [¹⁸F]TBAF, blue LED | [9] |
| 4 | Estrone derivative | Fluorinated estrone derivative | 51 | Ru(bpy)₃Cl₂, Selectfluor™, visible light | [11] |
RCY = Radiochemical Yield
Signaling Pathway
References
- 1. Selectfluor™ [sigmaaldrich.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 6. Deoxofluor - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Direct arene C-H fluorination with 18F− via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 19F- and 18F-Arene Deoxyfluorination via Organic Photoredox-Catalysed Polarity-Reversed Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4-Amino-6-fluoroisobenzofuran-1(3H)-one in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-6-fluoroisobenzofuran-1(3H)-one is a crucial building block in the synthesis of a class of targeted therapeutics known as Poly(ADP-ribose) polymerase (PARP) inhibitors. While not classical kinase inhibitors, PARP inhibitors are integral to cancer therapy, particularly in tumors with deficiencies in DNA repair mechanisms, functioning within the broader signaling network of cellular response to DNA damage often targeted by kinase inhibitors. The fluorine atom in the molecule can enhance metabolic stability and binding affinity of the final drug product.[1][2][3] This document provides detailed protocols for the utilization of this compound in the synthesis of PARP inhibitors, specifically using the synthesis of Olaparib as a representative example. It also includes quantitative data on the biological activity of the resulting inhibitor and visualizations of the relevant biological pathway and experimental workflow.
Target: Poly(ADP-ribose) Polymerase (PARP)
PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[4][5] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.[5] When SSBs are not repaired by PARP (due to inhibition), they can lead to the collapse of replication forks during DNA replication, resulting in the formation of DSBs. In BRCA-deficient cells, these DSBs cannot be effectively repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality.
PARP1 Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP1 in the DNA damage response and the mechanism of action for PARP inhibitors.
Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.
Experimental Protocols
The following protocols describe a synthetic route to Olaparib, a potent PARP inhibitor, starting from this compound.
Synthetic Workflow
Caption: Synthetic workflow for the preparation of Olaparib from this compound.
Step 1: Synthesis of 4-(aminomethyl)-7-fluorophthalazin-1(2H)-one
This protocol describes the conversion of this compound to the corresponding phthalazinone intermediate via a cyclization reaction with hydrazine.
-
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a solution of HCl in ethanol to precipitate the product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 4-(aminomethyl)-7-fluorophthalazin-1(2H)-one hydrochloride.
-
Step 2: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
This step involves the coupling of the phthalazinone intermediate with a suitable benzoic acid derivative.
-
Materials:
-
4-(aminomethyl)-7-fluorophthalazin-1(2H)-one hydrochloride
-
2-fluoro-5-formylbenzoic acid
-
Sodium triacetoxyborohydride
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
-
Procedure:
-
Suspend 4-(aminomethyl)-7-fluorophthalazin-1(2H)-one hydrochloride (1 equivalent) and 2-fluoro-5-formylbenzoic acid (1.1 equivalents) in DCE.
-
Add a catalytic amount of acetic acid to the suspension.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until the starting materials are consumed (as monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.
-
Step 3: Synthesis of 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one
This protocol details the amide coupling of the carboxylic acid intermediate with piperazine.
-
Materials:
-
2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
-
Boc-piperazine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1 equivalent), Boc-piperazine (1.2 equivalents), and HATU (1.2 equivalents) in DMF.
-
Add DIPEA (2.5 equivalents) to the solution and stir at room temperature overnight.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product to obtain the Boc-protected intermediate.
-
Dissolve the Boc-protected intermediate in DCM and add TFA. Stir at room temperature until deprotection is complete.
-
Concentrate the reaction mixture and triturate with diethyl ether to precipitate the product, 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one, as a TFA salt.
-
Step 4: Synthesis of Olaparib
This final step describes the acylation of the piperazine moiety to yield Olaparib.
-
Materials:
-
4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one TFA salt
-
Cyclopropanecarbonyl chloride
-
Triethylamine (TEA) or DIPEA
-
Dichloromethane (DCM)
-
-
Procedure:
-
Suspend 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one TFA salt (1 equivalent) in DCM.
-
Add TEA or DIPEA (3 equivalents) to the suspension.
-
Cool the mixture to 0 °C and add cyclopropanecarbonyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain Olaparib.
-
Quantitative Data: Biological Activity of Olaparib
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Olaparib against various cancer cell lines. The sensitivity to Olaparib is often correlated with the status of DNA repair pathways, particularly the homologous recombination pathway.
| Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Reference |
| OV2295 | Ovarian Cancer | Not Specified | 0.0003 | [6] |
| OV1369(R2) | Ovarian Cancer | Not Specified | 21.7 | [6] |
| RD-ES | Ewing Sarcoma | Not Specified | 3.6 (median) | [7] |
| NGP | Neuroblastoma | Not Specified | 3.6 (median) | [7] |
| HCT116 | Colorectal Cancer | Not Specified | 2.799 | [8] |
| HCT15 | Colorectal Cancer | Not Specified | 4.745 | [8] |
| SW480 | Colorectal Cancer | Not Specified | 12.42 | [8] |
| Breast Cancer Cell Lines (various) | Breast Cancer | TNBC & Non-TNBC | 0.6 - 19.8 | [9] |
TNBC: Triple-Negative Breast Cancer
Conclusion
This compound is a valuable synthetic intermediate for the preparation of potent PARP inhibitors such as Olaparib. The protocols provided herein offer a comprehensive guide for the synthesis and application of this building block in the development of targeted cancer therapies. The biological activity data for Olaparib highlights its efficacy, particularly in cancers with compromised DNA repair mechanisms, underscoring the importance of this class of inhibitors in modern oncology.
References
- 1. CN105985294B - Preparation method of olaparib - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H6FNO2 | CID 67258974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP1 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical evaluation of the PARP inhibitor, olaparib, in combination with cytotoxic chemotherapy in pediatric solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling with 4-Amino-6-fluoroisobenzofuran-1(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential use of 4-Amino-6-fluoroisobenzofuran-1(3H)-one derivatives as fluorescent probes for bioimaging and labeling applications. While specific data for this exact derivative is limited in publicly available literature, the protocols and data presented here are based on closely related isobenzofuranone compounds and serve as a comprehensive guide for experimental design and implementation.
Introduction
This compound belongs to the isobenzofuranone class of compounds, a versatile scaffold known for its presence in various biologically active molecules. The inherent fluorescence of the isobenzofuranone core, tunable through chemical modification, makes its derivatives promising candidates for the development of novel fluorescent probes. The presence of an amino group offers a reactive handle for conjugation to biomolecules, enabling their specific labeling and visualization within cellular environments. These probes have potential applications in fluorescence microscopy, flow cytometry, and high-content screening for drug discovery.
Data Presentation: Photophysical Properties of Related Isobenzofuranone Derivatives
The following table summarizes the key photophysical properties of fluorescent probes based on the isobenzofuranone scaffold. This data, derived from published studies on related compounds, provides an expected range of performance for this compound derivatives and can guide the selection of appropriate filter sets and imaging parameters.
| Compound ID | Derivative Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |
| Compound 16 | Spiro[isobenzofuran-1,4′-piperidine] | 395 | 490 | 0.0685 | Not Reported | [1] |
| Compound 17 | Spiro[isobenzofuran-1,4′-piperidine] | 395 | 490 | 0.0680 | Not Reported | [1] |
| Compound 19 | Spiro[isobenzofuran-1,4′-piperidine]-Cy5 | 657 | 678 | 0.5286 | Not Reported | [1] |
| Compound 23 | Spiro[isobenzofuran-1,4′-piperidine] | 395 | 490 | 0.0131 | Not Reported | [1] |
| Compound 29 | Spiro[isobenzofuran-1,4′-piperidine]-Cy5 | 657 | 678 | 0.4783 | Not Reported | [1] |
| 5-Ethynyl-3H-isobenzofuran-1-one | Ethynyl-isobenzofuranone | ~320 - 380 (Estimated) | ~400 - 480 (Estimated) | Moderate to high (Estimated) | > 10,000 (Estimated) | [2] |
Experimental Protocols
The following are detailed protocols for common fluorescence-based applications, adapted for the use of this compound derivatives. Optimization of incubation times, concentrations, and washing steps may be required for specific cell types and experimental conditions.
Protocol 1: General Staining of Fixed Cells for Fluorescence Microscopy
This protocol outlines the basic steps for staining fixed adherent cells with a fluorescently labeled isobenzofuranone derivative.
Materials:
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibody (if performing immunofluorescence)
-
This compound derivative conjugated to a secondary antibody or a molecule of interest
-
Antifade mounting medium
Procedure:
-
Cell Culture: Grow cells to the desired confluency on sterile coverslips in a petri dish.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Blocking: Block non-specific binding sites by incubating the cells with Blocking Buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation (for Immunofluorescence): Dilute the primary antibody in Blocking Buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Fluorescent Probe Incubation: Dilute the this compound derivative conjugate in Blocking Buffer and incubate with the cells for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets based on the excitation and emission maxima of the probe.
Protocol 2: Live-Cell Imaging
This protocol is designed for the visualization of dynamic processes in living cells. It is crucial that the isobenzofuranone derivative is cell-permeable and non-toxic at the working concentration.
Materials:
-
Cells cultured in a glass-bottom dish or chamber slide
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Cell-permeable this compound derivative
-
Incubator-equipped fluorescence microscope
Procedure:
-
Cell Culture: Plate cells in a glass-bottom dish or chamber slide and allow them to adhere and grow to the desired confluency.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO). Dilute the stock solution to the final working concentration in pre-warmed live-cell imaging medium. The optimal concentration should be determined experimentally to maximize signal and minimize toxicity.
-
Staining: Remove the culture medium from the cells and replace it with the medium containing the fluorescent probe.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the probe and cell type.
-
Washing (Optional): For probes with low background fluorescence, washing may not be necessary. If required, gently wash the cells once or twice with pre-warmed live-cell imaging medium.
-
Imaging: Place the dish or slide on the stage of an incubator-equipped fluorescence microscope. Acquire images using the appropriate excitation and emission filters. Time-lapse imaging can be performed to observe dynamic processes.
Protocol 3: Flow Cytometry Analysis
This protocol describes the labeling of a cell suspension for analysis by flow cytometry.
Materials:
-
Single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fixation/Permeabilization buffers (if required)
-
This compound derivative conjugate
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from your sample (e.g., by trypsinization of adherent cells or from blood).
-
Cell Count and Viability: Count the cells and determine their viability. Adjust the cell concentration to 1 x 10⁶ cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
Blocking (Optional): To reduce non-specific binding, you can block Fc receptors by incubating the cells with an appropriate Fc block reagent for 10-15 minutes on ice.
-
Staining: Add the this compound derivative conjugate at the predetermined optimal concentration to the cell suspension.
-
Incubation: Incubate the cells for 20-30 minutes on ice or at 4°C, protected from light.
-
Washing: Wash the cells twice by adding 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.
-
Resuspension: Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Analysis: Analyze the labeled cells on a flow cytometer using the appropriate laser and emission filter for the isobenzofuranone probe.
Mandatory Visualizations
The following diagrams illustrate the general workflows and concepts described in these application notes.
Caption: Workflow for fixed cell immunofluorescence staining.
Caption: General workflow for live-cell imaging experiments.
Caption: Investigating protein localization in a signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-6-fluoroisobenzofuran-1(3H)-one
This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the synthesis of 4-Amino-6-fluoroisobenzofuran-1(3H)-one. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to aid in optimizing reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis of the precursor, 6-fluoro-4-nitroisobenzofuran-1(3H)-one, is resulting in a low yield. What are the common causes?
A1: Low yields in the synthesis of the nitro precursor can often be attributed to several factors:
-
Incomplete Bromination: The initial bromination of methyl 5-fluoro-2-methyl-3-nitrobenzoate is a critical step. Ensure that the N-bromosuccinimide (NBS) is fresh and the reaction is run under reflux with a radical initiator like benzoyl peroxide (BPO) until the starting material is fully consumed, as monitored by TLC.
-
Hydrolysis and Cyclization Issues: The subsequent hydrolysis and cyclization of the brominated intermediate to form the lactone ring can be slow. The reaction often requires prolonged heating (reflux) in a solvent system like 1,4-dioxane and water. Ensure the reaction has gone to completion before workup.
-
Purification Losses: The crude product may contain impurities that are difficult to separate. Careful purification by silica gel column chromatography is necessary. Optimizing the eluent system can help minimize losses.
Q2: I am having trouble with the reduction of the nitro group to an amine. What are the recommended conditions and what potential issues should I look out for?
A2: The reduction of the nitro group is a key step and can be challenging. Catalytic hydrogenation is a common and effective method.
-
Catalyst Activity: The activity of the Palladium on carbon (Pd/C) catalyst is crucial. Use a fresh batch of catalyst and ensure it is handled under an inert atmosphere to prevent deactivation. The catalyst loading is also an important parameter to optimize.
-
Hydrogen Pressure: While balloon hydrogenation can be effective, for stubborn reductions, a higher pressure of hydrogen in a specialized apparatus may be required.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or methanol are often used for catalytic hydrogenations.
-
Incomplete Reaction: If the reaction is not going to completion, consider increasing the catalyst loading, hydrogen pressure, or reaction time. Monitoring the reaction by TLC or LC-MS is essential.
-
Side Reactions: Over-reduction or side reactions can occur. It is important to use the appropriate catalyst and control the reaction conditions to avoid them. In some cases, dehalogenation can be a side reaction, though this is less common with fluoro substituents compared to chloro or bromo substituents. If dehalogenation is observed, switching to a different catalyst, such as Raney Nickel, might be beneficial.
Q3: What are the best practices for purifying the final product, this compound?
A3: The final product is an amino-lactone, and its purification requires care.
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used.
-
Crystallization: If the product is a solid, crystallization can be an effective final purification step to obtain a high-purity material. Experiment with different solvent systems to find the optimal conditions for crystallization.
-
Handling the Amine: The amino group can make the compound slightly basic and more polar. Be mindful of this when choosing solvents and during workup to avoid salt formation with acidic impurities.
Experimental Protocols
Synthesis of 6-fluoro-4-nitroisobenzofuran-1(3H)-one (Precursor)
This protocol is adapted from established synthetic procedures.[1]
Step 1: Bromination of methyl 5-fluoro-2-methyl-3-nitrobenzoate
-
To a solution of methyl 5-fluoro-2-methyl-3-nitrobenzoate (1.0 eq) in a suitable solvent like carbon tetrachloride, add N-bromosuccinimide (NBS, 1.2 eq) and a catalytic amount of benzoyl peroxide (BPO, 0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to obtain the crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate.
Step 2: Hydrolysis and Cyclization
-
Dissolve the crude brominated intermediate in a mixture of 1,4-dioxane and water.
-
Heat the mixture to reflux for an extended period (e.g., 24-48 hours), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the 1,4-dioxane under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 6-fluoro-4-nitroisobenzofuran-1(3H)-one.
-
Purify the crude product by silica gel column chromatography.
Synthesis of this compound
This is a general protocol for the reduction of the nitro group via catalytic hydrogenation. Optimization of specific parameters is recommended.
-
In a flask suitable for hydrogenation, dissolve 6-fluoro-4-nitroisobenzofuran-1(3H)-one (1.0 eq) in a solvent such as ethanol or methanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry. Keep the filter cake wet with solvent during filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by silica gel column chromatography or crystallization.
Quantitative Data for Yield Improvement
Optimizing the reduction of 6-fluoro-4-nitroisobenzofuran-1(3H)-one is critical for maximizing the yield of the final product. The following table summarizes expected yield ranges based on different catalytic systems for the reduction of aromatic nitro compounds. Specific yields for the target substrate may vary and require experimental optimization.
| Catalyst System | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Typical Yield Range (%) | Notes |
| 10% Pd/C | H₂ (gas) | Ethanol | 25-50 | 1-4 atm | 85-95 | Most common and generally high-yielding method. |
| 5% Pt/C | H₂ (gas) | Ethyl Acetate | 25 | 1 atm | 80-90 | Good alternative to Pd/C. |
| Raney Nickel | H₂ (gas) | Methanol | 25-60 | 1-5 atm | 75-90 | Useful if dehalogenation is a concern with Pd/C. |
| SnCl₂·2H₂O | HCl | Ethanol | 50-78 | Ambient | 70-85 | A classical reduction method, but workup can be more complex. |
| Fe/NH₄Cl | Water/Ethanol | 80 | Ambient | 70-85 | A milder, non-catalytic method. |
Visualizing the Synthesis Workflow
The following diagram illustrates the overall synthetic pathway for this compound.
This diagram outlines the key steps and reagents involved in the synthesis.
This flowchart provides a logical approach to identifying and resolving common issues encountered during the synthesis.
References
Technical Support Center: Synthesis of 4-Amino-6-fluoroisobenzofuran-1(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-6-fluoroisobenzofuran-1(3H)-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and plausible synthetic strategy involves a two-step process starting from 5-fluoro-3-nitrophthalic acid. The first step is the reduction of one of the carboxylic acid groups to a hydroxymethyl group, which spontaneously cyclizes to form the lactone. The second step is the reduction of the nitro group to the desired amino group.
Q2: What are the critical reaction parameters to control during the synthesis?
Key parameters to monitor and control include reaction temperature, choice of reducing agent, reaction time, and pH of the workup. These factors can significantly influence the yield and purity of the final product by minimizing side reactions.
Q3: How can I purify the final product, this compound?
Purification can typically be achieved through column chromatography on silica gel, followed by recrystallization. The choice of solvent for both techniques will depend on the polarity of the impurities present.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on potential side reactions and their mitigation.
Problem 1: Low yield of the desired product.
Possible Cause 1.1: Incomplete reduction of the nitro group.
-
Symptoms: Presence of a significant amount of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one in the crude product, identifiable by techniques like TLC, LC-MS, or NMR.
-
Troubleshooting:
-
Increase the equivalents of the reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C).
-
Extend the reaction time.
-
Ensure the catalyst (if used) is active and not poisoned.
-
Optimize the reaction temperature.
-
Possible Cause 1.2: Over-reduction of the lactone ring.
-
Symptoms: Formation of byproducts such as 4-amino-6-fluoro-1,3-dihydroisobenzofuran or even further reduced species. These are often more polar than the desired product.
-
Troubleshooting:
-
Use a milder reducing agent for the nitro group that is less likely to affect the lactone, such as sodium dithionite.
-
Carefully control the reaction temperature and time.
-
If using catalytic hydrogenation, select a more chemoselective catalyst or optimize the reaction conditions (pressure, temperature).
-
Possible Cause 1.3: Decarboxylation of the starting material or intermediate.
-
Symptoms: Formation of fluorinated and aminated benzoic acid derivatives lacking one of the original carboxyl groups.
-
Troubleshooting:
-
Avoid excessively high temperatures during the reaction and workup.
-
Maintain a suitable pH to prevent conditions that favor decarboxylation.
-
Problem 2: Presence of multiple spots on TLC after the reaction.
Possible Cause 2.1: Formation of isomeric byproducts.
-
Symptoms: The presence of compounds with the same mass as the product but different retention times or NMR spectra. This can arise if the starting material is not regiochemically pure.
-
Troubleshooting:
-
Ensure the purity and correct isomeric form of the starting 5-fluoro-3-nitrophthalic acid.
-
Purification by careful column chromatography may be necessary to separate isomers.
-
Possible Cause 2.2: Dimerization or polymerization.
-
Symptoms: Presence of high molecular weight species, which may appear as baseline material on TLC or be detected by mass spectrometry. This can occur under harsh reaction conditions.
-
Troubleshooting:
-
Use dilute reaction conditions.
-
Control the temperature to avoid excessive heat.
-
Ensure efficient stirring to prevent localized high concentrations of reactants.
-
Summary of Potential Side Reactions and Byproducts
| Side Reaction | Potential Byproduct(s) | Mitigation Strategies |
| Incomplete Nitro Reduction | 6-Fluoro-4-nitroisobenzofuran-1(3H)-one, 6-Fluoro-4-(hydroxylamino)isobenzofuran-1(3H)-one | Increase reducing agent, extend reaction time, use an active catalyst. |
| Lactone Over-reduction | 4-Amino-6-fluoro-1,3-dihydroisobenzofuran, 2-(Aminomethyl)-5-fluorobenzyl alcohol | Use a chemoselective reducing agent, control reaction conditions carefully. |
| Decarboxylation | 4-Amino-2-fluoro-6-methylbenzoic acid | Avoid high temperatures, control pH. |
| Dimerization/Polymerization | High molecular weight oligomers/polymers | Use dilute conditions, control temperature, ensure efficient stirring. |
Experimental Protocols
Protocol: Synthesis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one
A general procedure for the synthesis of the nitro-lactone intermediate is as follows:
-
To a solution of 5-fluoro-3-nitrophthalic acid in an appropriate solvent (e.g., THF), add a selective reducing agent for one of the carboxylic acids (e.g., borane-THF complex) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction carefully with methanol and then water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 6-fluoro-4-nitroisobenzofuran-1(3H)-one.[1]
Protocol: Synthesis of this compound
A general procedure for the reduction of the nitro group is as follows:
-
Dissolve 6-fluoro-4-nitroisobenzofuran-1(3H)-one in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a reducing agent such as stannous chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation using a catalyst like 10% Pd/C under a hydrogen atmosphere.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
If using SnCl₂, basify the reaction mixture with a solution of sodium bicarbonate and filter through celite. Extract the aqueous layer with an organic solvent.
-
If using catalytic hydrogenation, filter the reaction mixture to remove the catalyst.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential side reactions during the nitro reduction step.
References
Overcoming solubility issues with 4-Amino-6-fluoroisobenzofuran-1(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Amino-6-fluoroisobenzofuran-1(3H)-one.
Troubleshooting Guide: Overcoming Solubility Issues
Question: I am having difficulty dissolving this compound in aqueous solutions for my in vitro assays. What are the initial steps I should take?
Answer:
Initial efforts to dissolve this compound should focus on a systematic approach involving common laboratory solvents and simple physical methods. Due to its chemical structure, which includes both a hydrophilic amino group and a more hydrophobic fluorinated benzofuran core, a logical starting point is to test a range of solvents with varying polarities.
A recommended initial troubleshooting workflow is as follows:
Stability studies of 4-Amino-6-fluoroisobenzofuran-1(3H)-one under reaction conditions
Technical Support Center: 4-Amino-6-fluoroisobenzofuran-1(3H)-one
This center provides researchers, scientists, and drug development professionals with essential troubleshooting guides and frequently asked questions regarding the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary predicted degradation pathways for this compound?
A1: Based on its chemical structure, the two most probable degradation pathways are:
-
Hydrolysis: The lactone (cyclic ester) ring is susceptible to hydrolysis under both acidic and basic conditions.[1][2][3][4] This reaction opens the ring to form the corresponding 2-(hydroxymethyl)-5-amino-3-fluorobenzoic acid. Basic conditions are expected to catalyze this degradation more rapidly than acidic conditions.[1][3]
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. It should be kept in a cool, dark place to protect it from thermal stress and photolytic degradation. For long-term storage, refrigeration (-4°C to -20°C) is recommended.
Q3: What analytical techniques are best for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating the parent compound from its degradation products and quantifying its purity.[7][8] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides molecular weight information crucial for structure elucidation.[7][]
Q4: My solution of the compound is turning a yellow or brown color over time. What is the likely cause?
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments.
Issue 1: An unexpected new peak is observed in my HPLC analysis after dissolving the compound in an acidic mobile phase.
-
Question: I am running an HPLC analysis and notice a new, more polar peak appearing, and the area of my main peak is decreasing over time. What could this new peak be?
-
Answer: This is likely the product of acid-catalyzed hydrolysis of the lactone ring. The resulting hydroxy-carboxylic acid is significantly more polar than the parent lactone, causing it to elute earlier on a reverse-phase HPLC column. To confirm, you can neutralize the sample; if the degradation rate slows, it supports the hydrolysis hypothesis. For analysis, always use freshly prepared samples and minimize the time the sample spends in acidic aqueous solutions.
Issue 2: Very low recovery of the compound from a reaction worked up with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide).
-
Question: After performing a reaction and using a basic wash during the workup, I found very little of my starting material or product. Why?
-
Answer: The lactone ring is highly susceptible to rapid, base-catalyzed hydrolysis (saponification).[1][2][3] Exposure to even mild bases like sodium bicarbonate can quickly open the lactone ring, converting your compound into the water-soluble carboxylate salt of the ring-opened acid, which would then be lost to the aqueous phase during extraction. Avoid basic aqueous conditions if possible, or perform the steps quickly at low temperatures to minimize degradation.
Issue 3: Multiple unknown impurities appear after exposing the compound to air for an extended period.
-
Question: I left a solution of the compound on the benchtop, and now my analysis shows several new, small peaks. What is happening?
-
Answer: This pattern is characteristic of oxidative degradation of the aromatic amine.[5][10][11] Oxidation can produce a complex mixture of products, including nitroso, nitro, and polymeric species, which would appear as multiple peaks in the chromatogram. Always handle the compound and its solutions under conditions that minimize exposure to oxygen and light.
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study on this compound, aiming for a target degradation of 10-20% to reveal potential degradation products.[12]
| Stress Condition | Reagent/Condition | Time (hours) | Temperature | % Degradation of Parent Compound | Major Degradation Product(s) Observed |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60°C | ~15% | Ring-opened hydroxy-carboxylic acid |
| Base Hydrolysis | 0.1 M NaOH | 2 | Room Temp | >95% | Ring-opened hydroxy-carboxylic acid salt |
| Oxidation | 3% H₂O₂ | 8 | Room Temp | ~18% | Multiple, polar and non-polar products |
| Thermal | Dry Heat | 48 | 80°C | ~5% | Minor unspecified products |
| Photolytic | 1.2 million lux hours | N/A | Room Temp | ~8% | Multiple minor products |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a typical procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[13][14][15]
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve 10 mg of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature. Due to high reactivity, monitor at early time points (e.g., 0.5, 1, 2 hours).
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven maintained at 80°C.
-
Photolytic Degradation: Expose a solution (e.g., 0.1 mg/mL in methanol) and a solid sample to a calibrated light source as per ICH Q1B guidelines.
-
-
Sample Collection and Neutralization:
-
Withdraw aliquots from the stressed samples at appropriate time points (e.g., 2, 8, 24, 48 hours).
-
For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before dilution and analysis (e.g., neutralize 100 µL of the HCl sample with 100 µL of 0.1 M NaOH).
-
-
Analytical Method (Example):
-
Technique: HPLC-UV
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the HPLC method.
-
Calculate the percentage of degradation. Identify major degradation products by their retention times and response factors relative to the parent compound. If available, use LC-MS for mass identification.
-
Visualizations
Diagrams of Workflows and Pathways
Caption: Experimental workflow for a forced degradation study.
Caption: Predicted primary degradation pathways.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Lactone - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencemadness.org [sciencemadness.org]
- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. asianjpr.com [asianjpr.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Optimizing reaction conditions for 4-Amino-6-fluoroisobenzofuran-1(3H)-one derivatization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the derivatization of 4-Amino-6-fluoroisobenzofuran-1(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for derivatization?
The primary reactive site for derivatization on this compound is the primary aromatic amine group (-NH2) at the 4-position. This group is nucleophilic and can readily react with various derivatizing agents. The lactone ring is generally stable but can be susceptible to hydrolysis under strong basic or acidic conditions, which should be a consideration during method development.
Q2: Which derivatization strategies are most suitable for the primary amine of this compound?
Common and effective derivatization strategies for primary amines like the one on this compound include:
-
Acylation: Reaction with acylating agents such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) can create stable, volatile derivatives suitable for gas chromatography (GC) with electron capture detection (ECD).[1]
-
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to form trimethylsilyl (TMS) derivatives. These are often used to increase volatility and thermal stability for GC analysis.
-
Alkylation: While less common for this specific application, alkylation can be achieved to introduce alkyl groups.
The choice of reagent often depends on the analytical technique being employed (e.g., GC-MS, LC-MS) and the desired properties of the derivative (e.g., volatility, ionization efficiency).[2]
Q3: How can I monitor the progress of the derivatization reaction?
The progress of the derivatization can be monitored by periodically taking aliquots of the reaction mixture and analyzing them using a suitable chromatographic technique (e.g., TLC, GC, or LC).[1] The disappearance of the starting material peak and the appearance of the product peak will indicate the reaction's progress.
Troubleshooting Guide
This section addresses specific issues that may arise during the derivatization of this compound.
Q4: My derivatization reaction is incomplete, resulting in a low yield of the desired product. What are the potential causes and solutions?
Incomplete derivatization is a common issue and can be attributed to several factors:
-
Presence of Moisture: Derivatization reagents, especially silylating agents, are highly sensitive to water.[3][4] Moisture in the sample, solvents, or glassware can consume the reagent and inhibit the reaction.
-
Suboptimal Reaction Conditions: The reaction time and temperature may not be sufficient for the reaction to go to completion.
-
Insufficient Reagent: The molar ratio of the derivatizing reagent to the analyte may be too low.
-
Solution: Increase the molar excess of the derivatization reagent. A 10 to 100-fold molar excess is a common starting point.
-
Q5: I am observing multiple unexpected peaks in my chromatogram after derivatization. What could be the cause?
The presence of multiple peaks could indicate the formation of side products or the degradation of the analyte or derivative.
-
Side Reactions: The lactone ring, while generally stable, could potentially react under harsh conditions. The primary amine could also undergo multiple derivatizations if the reagent is highly reactive and used in large excess.
-
Solution: Re-evaluate the reaction conditions. Milder conditions (e.g., lower temperature, shorter reaction time) might prevent side product formation.
-
-
Reagent Artifacts: Excess derivatizing reagent or its byproducts can sometimes appear as peaks in the chromatogram.
-
Solution: Consult the literature for your specific reagent to identify potential artifact peaks. A blank run with only the solvent and reagent can help identify these peaks.
-
-
Sample Impurities: The starting material may contain impurities that also react with the derivatizing agent.
-
Solution: Ensure the purity of your this compound starting material.
-
Q6: The derivatized product appears to be unstable, leading to poor reproducibility. How can I improve its stability?
Derivative instability, particularly with silyl ethers, can be an issue.
-
Hydrolysis: Silyl derivatives can be susceptible to hydrolysis, especially in the presence of trace amounts of water or acidic conditions.
-
Solution: Ensure all subsequent handling steps are performed under anhydrous conditions. Analyze the samples as soon as possible after derivatization. Store derivatized samples under an inert atmosphere (e.g., nitrogen or argon) if immediate analysis is not possible.
-
Data Presentation
Table 1: Hypothetical Optimization of Acylation of this compound with TFAA
| Entry | Reagent Molar Excess | Temperature (°C) | Time (min) | Solvent | Catalyst (Pyridine) | Conversion (%) |
| 1 | 10x | 25 | 30 | Acetonitrile | None | 65 |
| 2 | 20x | 25 | 30 | Acetonitrile | None | 85 |
| 3 | 20x | 50 | 30 | Acetonitrile | None | 95 |
| 4 | 20x | 50 | 60 | Acetonitrile | None | >99 |
| 5 | 20x | 50 | 30 | Dichloromethane | None | 92 |
| 6 | 20x | 50 | 30 | Acetonitrile | 5 mol% | >99 |
Experimental Protocols
Protocol 1: General Procedure for Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol provides a general guideline for the acylation of the primary amine on this compound for GC analysis.
-
Sample Preparation: Accurately weigh 1-2 mg of this compound into a dry micro-reaction vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of dry nitrogen.
-
Reagent Addition: Add 200 µL of an anhydrous solvent (e.g., acetonitrile or ethyl acetate) to dissolve the sample. Add a 20-fold molar excess of trifluoroacetic anhydride (TFAA). For improved reaction, a small amount of an acid scavenger like pyridine can be added.
-
Reaction: Tightly cap the vial and heat at 50-70°C for 30-60 minutes in a heating block or water bath. The optimal time and temperature should be determined experimentally.[1]
-
Work-up: After the reaction is complete, cool the vial to room temperature. The excess reagent and solvent can be evaporated under a stream of nitrogen.
-
Analysis: Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) for injection into the GC.
Mandatory Visualization
Caption: General experimental workflow for derivatization.
References
- 1. gcms.cz [gcms.cz]
- 2. Optimization and comparison of amino group derivatization reagents for sensitive and isomer-selective LC-MS/MS analysis of tyrosine-derived biomarkers of oxidative and nitrosative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Isobenzofuranone Analogs
Welcome to the Technical Support Center for the synthesis of isobenzofuranone analogs (phthalides). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important class of compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of isobenzofuranone analogs, presented in a question-and-answer format.
Issue 1: Low or No Yield in Acid/Base-Steered Cascade Cyclization
Q1: I am attempting the synthesis of a 3-substituted isobenzofuranone from a 2-acylbenzoic acid and an isatoic anhydride using Na₂CO₃, but my yield is very low. What are the common causes?
A1: Low yields in this cascade cyclization can often be attributed to several factors related to your starting materials and reaction conditions. Here are the primary aspects to investigate:
-
Substituent Effects: The electronic properties of the substituents on both the 2-acylbenzoic acid and the isatoic anhydride can significantly impact the reaction efficiency.
-
On the 2-acylbenzoic acid: Electron-donating groups (e.g., methoxy) on the phenyl ring of the 2-acylbenzoic acid can be detrimental to the yield. In contrast, electron-withdrawing groups (e.g., halogens) or neutral substituents (e.g., methyl) tend to result in higher yields.[1] For instance, a fluorine-substituted 2-acylbenzoic acid might give a yield of around 80%, while a methoxy-substituted one could be as low as 44%.[1]
-
On the isatoic anhydride: Conversely, electron-rich substituents on the isatoic anhydride can have a beneficial effect on the reaction outcome.[1]
-
-
Incorrect Catalyst: This reaction is base-steered. Using an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), will favor the formation of isoindolobenzoxazinone derivatives instead of the desired isobenzofuranone.[1]
-
Reaction Conditions: Ensure the reaction is performed at the optimal temperature (typically 110 °C in toluene) and for a sufficient duration (usually 12 hours).[1]
-
Purity of Starting Materials: Impurities in the 2-acylbenzoic acid or isatoic anhydride can interfere with the reaction. Ensure your starting materials are pure before commencing.
Troubleshooting Workflow for Low Yield in Cascade Cyclization
Caption: Troubleshooting workflow for low yield in cascade cyclization.
Issue 2: Pitfalls in Palladium-Catalyzed Synthesis of 3-Arylphthalides (Suzuki Coupling)
Q2: I am performing a Suzuki coupling to synthesize a 3-arylphthalide, but the reaction is failing or giving complex mixtures. What are the common pitfalls?
A2: Suzuki couplings are powerful but can be sensitive. Common issues include catalyst deactivation, side reactions, and problems with the boronic acid reagent.
-
Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical. For sterically hindered substrates, bulky and electron-rich ligands are often required to promote efficient oxidative addition and reductive elimination.
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and may decompose. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Protodeboronation: This is a common side reaction where the boronic acid reacts with a proton source (like water) to give the corresponding arene, thus reducing the amount of nucleophile available for the cross-coupling.
-
Mitigation: Using milder bases (e.g., KF or K₂CO₃) or running the reaction under anhydrous conditions can help. Alternatively, using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are more stable, is a good strategy.
-
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, which can complicate purification. This is often promoted by the presence of oxygen.
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
Logical Diagram for Suzuki Coupling Troubleshooting
Caption: Troubleshooting logic for Suzuki coupling reactions.
Issue 3: Challenges in the Lactonization of 2-(Hydroxymethyl)benzoic Acid Analogs
Q3: I am trying to synthesize a phthalide from a substituted 2-(hydroxymethyl)benzoic acid via acid-catalyzed lactonization, but the reaction is not proceeding to completion. What could be the issue?
A3: While the lactonization of the parent 2-(hydroxymethyl)benzoic acid is often straightforward, the presence of substituents can introduce challenges.
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring can decrease the nucleophilicity of the hydroxyl group, slowing down the intramolecular cyclization. Conversely, electron-donating groups can enhance the reaction rate.
-
Steric Hindrance: Bulky substituents near the reacting groups (hydroxyl and carboxylic acid) can sterically hinder the formation of the five-membered lactone ring.
-
Insufficient Acid Catalyst: The reaction is acid-catalyzed. Ensure a sufficient amount of a suitable acid catalyst (e.g., sulfuric acid, p-TsOH) is used.
-
Reversibility: The reaction is reversible. To drive the equilibrium towards the lactone, it is often necessary to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus.
-
Side Reactions: At high temperatures, dehydration of the benzylic alcohol can occur, leading to undesired byproducts.
Issue 4: Purification Difficulties with Isobenzofuranone Analogs
Q4: I have successfully synthesized my isobenzofuranone analog, but I am struggling with its purification. What are some common purification challenges and their solutions?
A4: Purification of isobenzofuranone analogs can be challenging due to the presence of structurally similar impurities or byproducts.
-
Removal of Unreacted Starting Materials: If the reaction has not gone to completion, unreacted starting materials can be difficult to remove.
-
Acidic Starting Materials: If you have unreacted carboxylic acids, washing the crude product dissolved in an organic solvent with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can remove them.
-
-
Structurally Similar Byproducts: Byproducts such as isomers or over-reaction products can co-elute with the desired product during column chromatography.
-
Optimization of Chromatography: Experiment with different solvent systems for column chromatography. A gradual gradient elution can improve separation. Sometimes, switching the stationary phase (e.g., from silica gel to alumina) can provide different selectivity.
-
-
Recrystallization Issues: Finding a suitable solvent for recrystallization can be challenging. A solvent screen with small amounts of the crude product is recommended. A mixed solvent system can sometimes provide better results.
Data Presentation: Comparison of Synthetic Methodologies
The following table summarizes key aspects of different synthetic routes to isobenzofuranone analogs, allowing for a comparison of their advantages and limitations.
| Methodology | Starting Materials | Catalyst/Reagent | Key Advantages | Limitations | Typical Yield Range |
| Acid/Base-Steered Cascade Cyclization | 2-Acylbenzoic acids, Isatoic anhydrides | Na₂CO₃ (base) | One-pot synthesis, good functional group tolerance, high efficiency.[1][2] | Requires specific 2-acylbenzoic acid and isatoic anhydride starting materials.[2] | 72-94%[1] |
| Domino Palladium-Catalyzed Carbonylation | o-Bromobenzyl alcohols, Paraformaldehyde (CO source) | Pd(OAc)₂, Xantphos (ligand) | Broad substrate scope including primary, secondary, and tertiary alcohols.[2] | Requires a palladium catalyst and a carbon monoxide source. | Good to excellent |
| Rhodium-Catalyzed C-H Activation | Aryl carboxylic acids, Alkenes | [RhCp*Cl₂]₂ | Uses readily available starting materials, high regioselectivity. | Requires a transition metal catalyst. | Good to excellent |
| Lactonization of 2-(Hydroxymethyl)benzoic Acid | 2-(Hydroxymethyl)benzoic acids | Acid catalyst (e.g., p-TsOH) | Simple procedure, often high yielding for unsubstituted substrates. | Can be sensitive to electronic and steric effects of substituents. | Variable |
Experimental Protocols
Protocol 1: Base-Catalyzed Cascade Cyclization for 3-Substituted Isobenzofuranones
This protocol is adapted from a method for the synthesis of isobenzofuranone derivatives from 2-acetylbenzoic acid and isatoic anhydrides.
Materials:
-
2-Acetylbenzoic acid (1.0 mmol)
-
Substituted isatoic anhydride (1.20 mmol)
-
Sodium carbonate (Na₂CO₃, 0.20 mmol)
-
Toluene (5.0 mL)
Procedure:
-
In a 10 mL reaction tube, combine 2-acetylbenzoic acid, the isatoic anhydride, and sodium carbonate.
-
Add toluene to the reaction tube and cap it with a septum.
-
Place the reaction tube in a pre-heated oil bath at 110 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 2:1) to yield the pure isobenzofuranone derivative.
Protocol 2: Palladium-Catalyzed Suzuki Coupling for 3-Arylphthalides
This is a general protocol for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Bromophthalide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Phosphine ligand (e.g., SPhos, 0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene/water (e.g., 4:1 mixture)
Procedure:
-
In a dried Schlenk flask equipped with a magnetic stir bar, add 3-bromophthalide, the arylboronic acid, and potassium phosphate.
-
Add the palladium acetate and the phosphine ligand.
-
Seal the flask with a septum and perform three cycles of vacuum followed by backfilling with an inert gas (argon or nitrogen).
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Acid/Base-Steered Pathway Selection
Caption: Catalyst choice directs the reaction pathway.
References
This center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for common debromination strategies encountered in synthetic chemistry.
Section 1: Frequently Asked Questions (FAQs)
Q1: How do I choose the most suitable debromination method for my substrate?
A1: The choice of method depends critically on the substrate's functional groups and the desired selectivity.
-
Catalytic Hydrogenation (e.g., Pd/C, H₂): Ideal for simple aryl and alkyl bromides. However, it can also reduce other functional groups like alkenes, alkynes, nitro groups, and benzyl ethers.[1] It is often the method of choice for its clean workup and cost-effectiveness in industrial applications.[1]
-
Radical Debromination (e.g., Bu₃SnH/AIBN): A powerful and versatile method, especially for substrates that are sensitive to catalytic reduction. It is tolerant of many functional groups but requires careful handling due to the toxicity of tin reagents and the need to remove tin byproducts.[2][3]
-
Reductive Debromination (e.g., Zn dust, NaBH₄): Useful for specific applications. Zinc dust in protic solvents is effective for polybrominated compounds.[4][5] Sodium borohydride (NaBH₄) can reduce aryl bromides, particularly when catalyzed by a palladium source, but is generally less reactive towards aryl halides than aldehydes or ketones.[6]
Q2: Can I selectively debrominate in the presence of other halogens like chlorine?
A2: Yes, selective debromination is often possible due to the differences in carbon-halogen bond dissociation energies (C-I > C-Br > C-Cl > C-F).[7]
-
Catalytic Hydrogenation: Bromides are reduced more readily than chlorides. By carefully selecting the catalyst and reaction conditions (e.g., lower pressure, shorter reaction time), a bromide can often be removed while leaving a chloride intact.[1]
-
Radical Reactions: The reactivity of halides in radical reactions follows the order I > Br > Cl > F, allowing for selective debromination.[8]
Q3: What are the primary safety concerns with common debromination reagents?
A3:
-
Tributyltin Hydride (Bu₃SnH): Highly toxic and lipophilic.[3] It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Tin byproducts are also toxic and require specialized waste disposal.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and exposed to air. It should be handled carefully, often wetted with solvent.
-
Sodium Borohydride (NaBH₄): Reacts with water and acidic solutions to produce flammable hydrogen gas.[6]
-
Zinc Dust: Can be flammable, especially in powdered form.
Section 2: Troubleshooting Guides by Method
This section addresses common problems encountered during debromination experiments.
Catalytic Debromination (e.g., Pd/C with H₂ or a transfer agent)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst Deactivation/Poisoning: Impurities in the substrate or solvent (e.g., sulfur compounds, amines) can poison the palladium catalyst.[9] 2. Insufficient Hydrogen Pressure/Poor H₂ Delivery: Leak in the system or inadequate mixing. 3. Poor Quality Catalyst: Catalyst may be old or have reduced activity. | 1. Purify the substrate and use high-purity solvents. Consider adding a buffer if acidic byproducts (HBr) are forming and inhibiting the reaction.[10] 2. Ensure the system is sealed and that stirring is vigorous enough to ensure good gas-liquid mixing. 3. Use fresh catalyst or a higher catalyst loading. |
| Dehalogenation of Other Halides (e.g., -Cl) | 1. Reaction Too Forcing: High temperature, high pressure, or prolonged reaction time can lead to the reduction of less reactive C-Cl bonds.[1] | 1. Reduce the reaction temperature and/or hydrogen pressure. Monitor the reaction closely by TLC or GC/MS and stop it once the starting bromide is consumed. |
| Reduction of Other Functional Groups | 1. Non-selective Catalyst/Conditions: Pd/C is a powerful reducing catalyst and will reduce many other functional groups (alkenes, nitro groups, etc.).[1][11] | 1. If the substrate has other reducible groups, consider a different debromination strategy like radical or photoredox methods.[12] 2. In some cases, catalyst modifiers or acidic/basic conditions can alter selectivity.[13] |
| Reaction Stalls | 1. Acid (HBr) Formation: The HBr generated during the reaction can lower the pH and inhibit the catalyst.[10] | 1. Add a non-poisonous base (e.g., NaOAc, K₂CO₃, or Et₃N) to neutralize the generated acid.[14] A buffered system can also maintain optimal pH.[10] |
Radical Debromination (e.g., Bu₃SnH / AIBN)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inefficient Radical Initiation: The initiator (AIBN) may have decomposed, or the temperature is too low for efficient initiation. 2. Radical Inhibitors: Presence of oxygen or other radical scavengers in the reaction mixture.[15] 3. Poor Reagent Quality: Bu₃SnH can degrade over time. | 1. Use fresh AIBN and ensure the reaction temperature is appropriate for its half-life (typically ~80 °C for AIBN). Alternatively, use an initiator that works at a lower temperature, such as triethylboron.[16] 2. Thoroughly degas the solvent and reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen).[17] 3. Use freshly distilled or purchased Bu₃SnH. |
| Formation of Side Products (e.g., from cyclization) | 1. Incorrect Reagent Concentration: If the substrate has an appropriately positioned alkene, intramolecular radical cyclization can compete with hydrogen abstraction from Bu₃SnH.[18][19] | 1. Use a higher concentration of Bu₃SnH to favor the intermolecular hydrogen atom transfer over the intramolecular cyclization. Conversely, low concentrations favor cyclization.[19] |
| Difficulty Removing Tin Byproducts | 1. High Polarity of Tin Salts: Tributyltin bromide (Bu₃SnBr) and other tin species can be difficult to separate from the desired product by standard silica gel chromatography. | 1. After the reaction, quench with I₂ to convert remaining Bu₃SnH to Bu₃SnI. Perform an aqueous workup with KF, which precipitates the tin as insoluble tributyltin fluoride.[3] 2. Utilize fluorous tin hydrides or polymer-supported tin hydrides for easier separation.[3] |
Reductive Debromination (e.g., Zinc Dust)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Zinc Surface: The surface of the zinc dust may be oxidized. 2. Poor Solvent Choice: The reaction is often solvent-dependent. Protic solvents like methanol or ethanol are typically required.[4] 3. Insufficient Acid/Base/Additive: The reaction often requires additives like NaOH and a hydrogen source like ammonium formate to proceed efficiently.[5][20] | 1. Briefly wash the zinc dust with dilute HCl to activate it, followed by washing with water, ethanol, and ether, then drying under vacuum. 2. Screen different protic solvents. Methanol and ethanol are often effective.[4] 3. Ensure the correct stoichiometry of additives is used. For example, a Zn/NaOH/ammonium formate system is effective.[5] |
| Incomplete Debromination of Polybrominated Compounds | 1. Insufficient Reducing Agent: Stoichiometric or excess amounts of the reducing agent are required. | 1. Increase the equivalents of zinc dust and other reagents. For decabromodiphenyl ether, 5 equivalents of Zn were found to be optimal in one study.[4] |
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Catalytic Debromination using Pd/C and H₂
-
Preparation: In a hydrogenation flask, dissolve the aryl bromide (1.0 equiv) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%) under an inert atmosphere (e.g., nitrogen or argon). If neutralizing acid is necessary, add a base like sodium acetate (1.5 equiv).
-
Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for lab-scale reactions) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography if necessary.[1]
Protocol 2: General Procedure for Radical Debromination using Bu₃SnH and AIBN
-
Preparation: To a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel under an argon atmosphere, add the bromo-substrate (1.0 equiv) dissolved in a degassed solvent (e.g., toluene or benzene).
-
Reagent Addition: In the dropping funnel, prepare a solution of tributyltin hydride (Bu₃SnH, ~1.1-1.5 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.1 equiv) in the same degassed solvent.[2]
-
Reaction: Heat the flask containing the substrate to reflux (typically 80-110 °C depending on the solvent). Add the Bu₃SnH/AIBN solution dropwise over a period of 1-2 hours.
-
Monitoring: After the addition is complete, continue heating at reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and concentrate the solvent. Dissolve the residue in a solvent like acetonitrile. Wash with hexane to remove nonpolar tin residues. Alternatively, add a solution of I₂ in diethyl ether until a persistent yellow color remains, then perform an aqueous workup with a saturated KF solution to precipitate tin salts.
-
Purification: After the workup, the organic layer is dried, concentrated, and the product is purified by column chromatography.[2][3]
Protocol 3: General Procedure for Reductive Debromination using Zinc Dust
-
Preparation: To a round-bottom flask, add the brominated substrate (1.0 equiv), zinc dust (e.g., 5 equiv), ammonium formate (e.g., 10 equiv), and sodium hydroxide (e.g., 5 equiv) in methanol.[4][5]
-
Reaction: Heat the mixture to reflux (e.g., 65 °C for methanol) and stir for several hours (e.g., 16 h).
-
Monitoring: Monitor the reaction by GC-MS.
-
Workup: Cool the mixture to room temperature and filter over a pad of Celite, washing the residue with an organic solvent like ethyl acetate.
-
Extraction: Remove the organic solvent from the filtrate. Add water to the residue and neutralize with hydrochloric acid. Extract the aqueous solution with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which can be further purified if needed.[4][5]
Section 4: Visualized Workflows and Logic
References
- 1. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Sodium Borohydride [commonorganicchemistry.com]
- 7. Dehalogenation - Wikipedia [en.wikipedia.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. Zn dust mediated reductive debromination of tetrabromobisphenol A (TBBPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing dimer formation with 4-Amino-6-fluoroisobenzofuran-1(3H)-one
Welcome to the technical support center for 4-Amino-6-fluoroisobenzofuran-1(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent potential issues during their experiments, with a specific focus on the prevention of dimer formation.
Troubleshooting Guide: Dimer Formation
Dimerization is a potential side reaction when working with this compound, leading to reduced yield of the desired product and complications in purification. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue ID | Observed Problem | Potential Cause | Recommended Solution |
| DF-01 | Appearance of a higher molecular weight impurity in LC-MS or NMR analysis, corresponding to a dimer. | Intermolecular Nucleophilic Acyl Substitution: The primary amine of one molecule attacks the lactone carbonyl of another. | Optimize reaction pH to a neutral or slightly acidic range (pH 5-7) to minimize the nucleophilicity of the amine.[1][2] |
| DF-02 | Reduced yield of the desired product, with the dimer being the major byproduct. | Elevated Reaction Temperature: Higher temperatures can accelerate the rate of dimerization.[1] | Conduct the reaction at a lower temperature. Perform temperature screening to find the optimal balance between reaction rate and dimer formation. |
| DF-03 | Dimerization observed during prolonged reaction times. | Extended Exposure to Reaction Conditions: The longer the starting material is present under conditions that favor dimerization, the more dimer will be formed. | Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
| DF-04 | Inconsistent results and varying levels of dimer formation between batches. | Presence of Catalytic Impurities: Trace amounts of acid or base can catalyze the dimerization reaction.[1] | Ensure all reagents and solvents are pure and free from acidic or basic residues. Consider using freshly distilled solvents. |
| DF-05 | Dimer formation during workup or purification steps. | pH Changes During Extraction or Chromatography: Exposure to strongly acidic or basic conditions during workup can induce dimerization. | Maintain a neutral pH during aqueous workup. Use a buffered mobile phase for chromatography if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely mechanism for dimer formation of this compound?
A1: The most probable mechanism is an intermolecular nucleophilic acyl substitution. The primary amino group of one molecule of this compound acts as a nucleophile and attacks the electrophilic carbonyl carbon of the lactone ring on a second molecule. This results in the formation of an amide bond, linking the two molecules together.
Q2: How can I control the pH of my reaction to prevent dimerization?
A2: To maintain a stable pH, consider using a buffer system appropriate for your reaction conditions. For many organic reactions, non-nucleophilic buffers are preferred. A common strategy is to use a weak acid and its conjugate base, such as an acetic acid/acetate buffer, if compatible with your reaction. Careful addition of a proton sponge or a sterically hindered non-nucleophilic base can also be employed to neutralize any adventitious acid without promoting undesired side reactions.[2]
Q3: Are there any specific catalysts I should avoid?
A3: Both strong acids and strong bases can catalyze the dimerization.[1] Strong bases will deprotonate the amino group, increasing its nucleophilicity, while strong acids can protonate the lactone carbonyl, making it more electrophilic. Avoid using reagents like sodium hydroxide, potassium carbonate, or strong mineral acids if possible. If a base is required, a milder, sterically hindered base is a better choice.
Q4: Can I use a protecting group to prevent dimerization?
A4: Yes, protecting the amino group is an effective strategy.[3][4] By converting the primary amine to a less nucleophilic functional group, such as a carbamate (e.g., Boc or Cbz), the intermolecular reaction can be prevented. The protecting group can then be removed in a subsequent step once the desired reaction is complete. This is a common strategy in multi-step syntheses to avoid side reactions involving amines.[3]
Q5: What analytical techniques are best for detecting and quantifying dimer formation?
A5: High-Performance Liquid Chromatography (HPLC) is an excellent method for both detecting and quantifying the dimer, as it can separate the monomer, dimer, and other impurities, allowing for accurate determination of their relative amounts. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the identity of the dimer by its molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the characteristic signals of the dimer in the reaction mixture.
Experimental Protocols
Protocol 1: pH Control for Minimizing Dimer Formation
Objective: To perform a reaction with this compound while minimizing dimer formation by controlling the pH.
Materials:
-
This compound
-
Anhydrous, non-protic solvent (e.g., THF, Dioxane)
-
Buffered solution (e.g., pH 7 phosphate buffer, if compatible with reaction) or a proton sponge (e.g., 2,6-di-tert-butylpyridine)
-
Reaction vessel with inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle/cooling bath
-
TLC plates and LC-MS for reaction monitoring
Procedure:
-
Set up the reaction vessel under an inert atmosphere.
-
Dissolve this compound in the chosen anhydrous solvent.
-
If using a buffer, add it to the reaction mixture. If using a proton sponge, add it at this stage (typically 1.1 equivalents relative to any potential acid source).
-
Slowly add other reactants to the mixture at the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
-
Upon completion, quench the reaction appropriately, ensuring the pH does not become strongly acidic or basic during workup.
-
Analyze the crude product by HPLC or LC-MS to quantify the amount of dimer formed.
Protocol 2: Amino Group Protection to Prevent Dimerization
Objective: To protect the amino group of this compound before proceeding with a subsequent reaction.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O) for Boc protection
-
Solvent (e.g., Dichloromethane, THF)
-
Base (e.g., Triethylamine, DIPEA)
-
Reaction vessel
-
Magnetic stirrer
-
TLC plates for reaction monitoring
Procedure:
-
Dissolve this compound in the chosen solvent in a reaction vessel.
-
Add the base (e.g., 1.2 equivalents of Triethylamine).
-
Slowly add the protecting group reagent (e.g., 1.1 equivalents of Boc₂O).
-
Stir the reaction at room temperature and monitor its completion by TLC.
-
Once the starting material is consumed, perform an aqueous workup with careful pH control.
-
Purify the N-protected product by column chromatography.
-
The protected compound can now be used in subsequent reactions without the risk of amine-mediated dimerization.
-
Deprotection can be achieved under acidic conditions (e.g., TFA in DCM) after the desired transformation.
Visualizations
Caption: Proposed mechanism for the dimerization of this compound.
Caption: Decision workflow for preventing dimer formation during synthesis.
References
Technical Support Center: Production of 4-Amino-6-fluoroisobenzofuran-1(3H)-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of 4-Amino-6-fluoroisobenzofuran-1(3H)-one. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a crucial building block for the development of potent poly(ADP-ribose) polymerase (PARP) inhibitors, such as Talazoparib, which are utilized in oncology for treating certain types of cancer.[1] The unique arrangement of its functional groups—an amino group, a fluorine atom, and a lactone ring—makes it a valuable scaffold in medicinal chemistry.
Q2: What is the general synthetic strategy for producing this compound?
A2: The most common synthetic route involves a two-step process. The first step is the synthesis of the precursor, 6-Fluoro-4-nitroisobenzofuran-1(3H)-one. The second step is the reduction of the nitro group on this precursor to an amine to yield the final product, this compound.
Q3: Are there any specific safety precautions to consider during the synthesis?
A3: Yes, standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. The synthesis involves handling of hazardous materials like N-bromosuccinimide (a lachrymator), benzoyl peroxide (a potential explosive), and various organic solvents. All reactions should be conducted in a well-ventilated fume hood.
Experimental Protocols
A plausible and commonly employed synthetic pathway for this compound is outlined below. It starts from methyl 5-fluoro-2-methyl-3-nitrobenzoate.
Step 1: Synthesis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one
This protocol is adapted from established procedures for similar compounds.[2]
Materials:
-
Methyl 5-fluoro-2-methyl-3-nitrobenzoate
-
N-bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl4)
-
1,4-Dioxane
-
Water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Bromination: In a round-bottom flask, dissolve methyl 5-fluoro-2-methyl-3-nitrobenzoate in carbon tetrachloride. Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture and add water.
-
Remove the carbon tetrachloride by distillation under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate.
-
Cyclization: Dissolve the crude product in a mixture of 1,4-dioxane and water.
-
Reflux the solution for an extended period (e.g., 4 days), monitoring by TLC until the starting material is consumed.
-
Remove the 1,4-dioxane by distillation under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford 6-Fluoro-4-nitroisobenzofuran-1(3H)-one.
Step 2: Reduction of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one
This is a representative protocol for the reduction of an aromatic nitro group to an amine.
Materials:
-
6-Fluoro-4-nitroisobenzofuran-1(3H)-one
-
Iron powder (Fe) or Tin(II) chloride (SnCl2)
-
Ammonium chloride (NH4Cl) or Hydrochloric acid (HCl)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Water
-
Sodium bicarbonate (NaHCO3) solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend 6-Fluoro-4-nitroisobenzofuran-1(3H)-one in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Neutralize the aqueous residue with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 (Bromination) | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or add a small amount of fresh BPO. |
| Degradation of the product. | Avoid excessive heating during reflux and work-up. | |
| Low Yield in Step 1 (Cyclization) | Incomplete hydrolysis and cyclization. | The reaction can be slow; ensure sufficient reflux time (can be several days). Monitor by TLC. |
| Side reactions. | Ensure the starting brominated compound is reasonably pure before proceeding to the cyclization step. | |
| Low Yield in Step 2 (Reduction) | Incomplete reduction of the nitro group. | Increase the amount of reducing agent (e.g., iron powder) and/or the reaction time. Ensure vigorous stirring to maintain a good suspension. |
| Degradation of the lactone ring. | The lactone ring can be sensitive to harsh acidic or basic conditions. Use milder reducing conditions if necessary (e.g., catalytic hydrogenation with Pd/C). | |
| Impure Final Product | Incomplete reaction. | Purify the final product using column chromatography or recrystallization. |
| Presence of unreacted starting material or intermediates. | Optimize the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion. | |
| Side products from over-reduction or other reactions. | Adjust the reducing agent and conditions. For example, a very strong reducing agent might affect the lactone ring. | |
| Reaction Stalls | Deactivation of catalyst (if used). | Use fresh catalyst or a different type of catalyst. |
| Poor quality of reagents or solvents. | Use high-purity, dry solvents and fresh reagents.[3] |
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow
Caption: A systematic approach to troubleshooting low reaction yields.
References
Validation & Comparative
A Comparative Guide to 4-Amino-6-fluoroisobenzofuran-1(3H)-one and Other Fluorinated Synthons in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of drug design.[1][2][3] Fluorine's unique properties—including its small size, high electronegativity, and ability to enhance metabolic stability and binding affinity—make fluorinated synthons invaluable tools for researchers.[1][2][4][5][6]
This guide provides a detailed comparison of 4-Amino-6-fluoroisobenzofuran-1(3H)-one , a complex heterocyclic building block, with two other widely used fluorinated synthons: 4-Fluoroaniline and 2-Amino-5-fluoropyridine . The comparison focuses on their chemical properties, reactivity, and application in drug development, with a particular emphasis on the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.
Physicochemical and Structural Comparison
The fundamental properties of a synthon dictate its utility and handling. The selected compounds, while all being fluorinated amines, represent different classes of building blocks: a complex bicyclic lactam, a simple aromatic amine, and a heterocyclic amine.
| Property | This compound | 4-Fluoroaniline | 2-Amino-5-fluoropyridine |
| Molecular Formula | C₈H₆FNO₂[7] | C₆H₆FN | C₅H₅FN₂[8] |
| Molecular Weight | 167.14 g/mol [7] | 111.12 g/mol | 112.11 g/mol [8] |
| Structure | |||
| XLogP3 | 0.8[7] | 1.2 | 0.6 |
| H-Bond Donor Count | 1[7] | 1 | 1 |
| H-Bond Acceptor Count | 3[7] | 1 | 2 |
| Structural Class | Fluorinated Phthalide Derivative | Fluoroaromatic Amine | Fluoroheterocyclic Amine |
Reactivity and Synthetic Applications
The utility of a synthon is defined by its reactivity and the efficiency with which it can be incorporated into larger molecules.
-
This compound : This molecule is a highly functionalized, specialized synthon. Its primary application is as a key precursor in the synthesis of complex pharmaceutical agents where the isobenzofuranone core is a critical pharmacophore. It is notably used in the synthesis of the potent PARP inhibitor Talazoparib.[9] The amino group serves as a handle for further derivatization, typically through amide bond formation.
-
4-Fluoroaniline : As a fundamental building block, 4-fluoroaniline is exceptionally versatile.[10][11] The amino group is nucleophilic and readily participates in acylation, alkylation, and diazotization reactions.[12][13] The fluorine-substituted aromatic ring can undergo electrophilic aromatic substitution and is a common component in cross-coupling reactions, making it a staple in the synthesis of pharmaceuticals, agrochemicals, and dyes.[10][12][13]
-
2-Amino-5-fluoropyridine : This synthon is a crucial intermediate in the synthesis of various drugs and agrochemicals.[8] The pyridine ring's electronic properties, influenced by both the amino group and the fluorine atom, allow for diverse chemical transformations.[8] It is a key component in the synthesis of peptide deformylase inhibitors and has been used to create novel anticancer agents.[8][14]
Comparative Performance in Synthesis
While direct, side-by-side comparative studies are scarce, representative yields from literature illustrate the synthetic utility of these synthons in common transformations.
| Synthon | Reaction Type | Product Class | Reported Yield |
| This compound | Amide Coupling (as part of Talazoparib synthesis) | PARP Inhibitor | High Yield (Specific % proprietary, but implied in multi-step synthesis success)[9] |
| 4-Fluoroaniline | Acylation with Acetic Anhydride | N-(4-fluorophenyl)acetamide | High (Qualitative description from protocol)[12] |
| 2-Amino-5-fluoropyridine | Multi-step synthesis from 2-aminopyridine | 2-Amino-5-fluoropyridine | 75.5% (overall for a specific route)[15] |
Application Focus: PARP Inhibitor Synthesis
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms, a concept known as synthetic lethality.[16][17] They are particularly effective in cancers with mutations in the BRCA1 or BRCA2 genes.[18]
PARP enzymes are crucial for repairing single-strand DNA breaks. When PARP is inhibited, these breaks can escalate to more lethal double-strand breaks during DNA replication. In healthy cells, these are repaired by the homologous recombination repair (HRR) pathway. However, in cancer cells with defective HRR (e.g., BRCA mutations), the inability to repair these breaks leads to cell death.[16][18]
PARP Inhibition Signaling Pathway
Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.
Role of Synthons in PARP Inhibitors:
-
This compound is a direct and crucial precursor for Talazoparib, forming the core scaffold that binds to the PARP enzyme.[9]
-
4-Fluoroaniline could be used to construct the nicotinamide-mimicking pharmacophore present in many PARP inhibitors, where the fluorophenyl group would engage in pi-stacking interactions within the enzyme's active site.[18]
-
2-Amino-5-fluoropyridine can act as a bioisosteric replacement for a fluorophenyl group, offering altered solubility, polarity, and hydrogen bonding capabilities, potentially leading to novel inhibitor designs with different pharmacokinetic profiles.
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of a key fluorinated synthon, adapted from literature procedures for producing 2-Amino-5-fluoropyridine.[19][20] This multi-step process illustrates the transformations required to create such building blocks.
Synthesis of 2-Amino-5-fluoropyridine from 2-Aminopyridine
This synthesis involves five key stages: (1) Amino-acetylation, (2) Nitrification, (3) Reduction of the nitro group, (4) Diazotization and Schiemann reaction, and (5) Hydrolysis.
Step 1: Amino Acetylation (Protection)
-
To a flask, add 2-aminopyridine (1.0 eq) and acetic anhydride (2.2 eq).
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture and collect the resulting solid (2-acetamidopyridine). The reported yield is ~96%.[19]
Step 2: Nitrification
-
Dissolve 2-acetamidopyridine (1.0 eq) in concentrated sulfuric acid at low temperature.
-
Add fuming nitric acid dropwise while maintaining the temperature at approximately 60°C.
-
Stir for 2 hours, then pour the mixture onto ice.
-
Neutralize with a base and filter the precipitate to obtain 2-acetamido-5-nitropyridine. The reported yield is ~88%.[20]
Step 3: Reduction of Nitro Group
-
Suspend 2-acetamido-5-nitropyridine (1.0 eq) in ethanol.
-
Add a Pd/C catalyst (e.g., 10 mol%) followed by hydrazine hydrate (excess).
-
Reflux the mixture for 1-3 hours until the reaction is complete (monitored by TLC).
-
Filter the catalyst and concentrate the solvent to yield 2-acetamido-5-aminopyridine. The reported yield is ~90-93%.[19][20]
Step 4: Diazotization and Schiemann Reaction
-
Dissolve 2-acetamido-5-aminopyridine (1.0 eq) in an aqueous solution of fluoroboric acid at -5 to 0°C.[19]
-
Slowly add an aqueous solution of sodium nitrite (1.1 eq).
-
Stir for 2 hours to form the diazonium tetrafluoroborate salt.
-
Isolate the salt and thermally decompose it at approximately 130°C to install the fluorine atom.[19]
Step 5: Hydrolysis (Deprotection)
-
Treat the product from Step 4 with an aqueous base (e.g., 20% NaOH).[20]
-
Reflux the mixture for 2.5 hours to hydrolyze the acetyl group.[19]
-
Cool, neutralize, and extract the product with an organic solvent.
-
Purify by crystallization or chromatography to obtain the final product, 2-amino-5-fluoropyridine. The combined yield for steps 4 and 5 is reported as ~52%.[19]
Experimental Workflow Diagram
Caption: Multi-step synthetic workflow for 2-Amino-5-fluoropyridine.
Conclusion and Synthon Selection Summary
The choice between this compound, 4-Fluoroaniline, and 2-Amino-5-fluoropyridine depends entirely on the synthetic goal and desired molecular complexity.
| Synthon | Pros | Cons | Best For... |
| This compound | Provides a complex, rigid scaffold directly. Proven utility in advanced drug candidates (e.g., PARP inhibitors). | Limited versatility; primarily useful when the isobenzofuranone core is desired. Higher cost and less accessible. | Late-stage synthesis of specific, complex targets like Talazoparib where the core structure is essential. |
| 4-Fluoroaniline | Highly versatile and widely available. Extensive reaction chemistry is known.[12][13] Lower cost. | Simple structure requires multiple steps to build complexity. | General purpose fluoroaromatic building block for broad lead optimization campaigns and foundational synthesis. |
| 2-Amino-5-fluoropyridine | Introduces a fluorinated heterocyclic motif, which can improve PK properties.[8] Versatile intermediate for diverse targets.[8][14] | More complex synthesis than 4-fluoroaniline.[19] Specific reactivity of the pyridine ring must be considered. | Creating bioisosteric replacements for phenyl rings, improving solubility, and synthesizing novel heterocyclic drug candidates. |
Ultimately, this compound is a synthon for targeted, advanced synthesis, while 4-Fluoroaniline and 2-Amino-5-fluoropyridine are foundational building blocks that offer broader flexibility in the early stages of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soci.org [soci.org]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C8H6FNO2 | CID 67258974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. chemimpex.com [chemimpex.com]
- 11. nbinno.com [nbinno.com]
- 12. Page loading... [wap.guidechem.com]
- 13. nbinno.com [nbinno.com]
- 14. 2-Amino-5-fluoropyridine | 21717-96-4 | FA02882 [biosynth.com]
- 15. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 16. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
Comparative Reactivity Analysis: 4-Amino- vs. 4-Nitroisobenzofuranones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two substituted isobenzofuranone analogs: 4-amino-isobenzofuranone and 4-nitroisobenzofuranone. The inherent electronic differences between the electron-donating amino group and the electron-withdrawing nitro group impart distinct chemical properties to the core isobenzofuranone structure, significantly influencing their behavior in chemical reactions. This analysis is supported by established principles of organic chemistry and predictive insights based on related substituted aromatic systems.
Executive Summary
The reactivity of the isobenzofuranone core is primarily dictated by the electronic nature of the substituent at the 4-position. The 4-amino derivative, possessing an electron-donating group, exhibits enhanced nucleophilicity of the aromatic ring and is more susceptible to electrophilic attack. Conversely, the 4-nitro derivative, with its strongly electron-withdrawing group, displays a more electrophilic aromatic ring, rendering it more reactive towards nucleophilic aromatic substitution. The carbonyl group of the lactone ring in the 4-nitro analog is also expected to be more electrophilic.
Data Presentation: Predicted Reactivity Comparison
| Property | 4-Amino-isobenzofuranone | 4-Nitroisobenzofuranone | Rationale |
| Aromatic Ring Nucleophilicity | High | Low | The amino group donates electron density to the ring through resonance, increasing its nucleophilicity. The nitro group withdraws electron density, decreasing nucleophilicity. |
| Susceptibility to Electrophilic Aromatic Substitution | High | Low | The electron-rich aromatic ring of the 4-amino derivative is readily attacked by electrophiles. The electron-deficient ring of the 4-nitro derivative is deactivated towards electrophilic attack. |
| Aromatic Ring Electrophilicity | Low | High | The electron-donating amino group reduces the electrophilicity of the aromatic ring. The electron-withdrawing nitro group significantly increases the ring's electrophilicity. |
| Susceptibility to Nucleophilic Aromatic Substitution | Low | High | The electron-rich ring of the 4-amino derivative is not susceptible to nucleophilic attack. The electron-deficient ring of the 4-nitro derivative can undergo nucleophilic aromatic substitution, especially with strong nucleophiles. |
| Lactone Carbonyl Electrophilicity | Moderately Reduced | Enhanced | The electron-donating effect of the amino group can slightly reduce the electrophilicity of the carbonyl carbon. The electron-withdrawing nitro group enhances the partial positive charge on the carbonyl carbon, increasing its electrophilicity. |
| Rate of Nucleophilic Acyl Substitution | Slower | Faster | A more electrophilic carbonyl carbon in the 4-nitro derivative will react faster with nucleophiles. |
Theoretical Framework: Electronic Effects of Substituents
The differing reactivity of 4-amino- and 4-nitroisobenzofuranone can be rationalized by considering the electronic effects of the amino (-NH₂) and nitro (-NO₂) groups on the aromatic ring and the lactone moiety.
4-Amino-isobenzofuranone: The amino group is a strong activating group. It donates electron density to the aromatic ring via a resonance effect (+R), which outweighs its inductive electron-withdrawing effect (-I). This increase in electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophilic aromatic substitution. The substitution is directed to the ortho and para positions relative to the amino group.
4-Nitro-isobenzofuranone: The nitro group is a strong deactivating group. It withdraws electron density from the aromatic ring through both a strong resonance effect (-R) and a strong inductive effect (-I). This significant decrease in electron density makes the aromatic ring highly electrophilic and susceptible to nucleophilic aromatic substitution. Electrophilic aromatic substitution is significantly retarded, and if forced, would be directed to the meta position relative to the nitro group.
Experimental Protocols
Protocol 1: Comparison of Reactivity towards Electrophilic Aromatic Substitution (Bromination)
Objective: To compare the rate of electrophilic bromination of 4-amino-isobenzofuranone and 4-nitroisobenzofuranone.
Materials:
-
4-amino-isobenzofuranone
-
4-nitroisobenzofuranone
-
Bromine (Br₂)
-
Acetic acid (glacial)
-
Sodium thiosulfate solution
-
Dichloromethane
-
Standard laboratory glassware
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Prepare equimolar solutions of 4-amino-isobenzofuranone and 4-nitroisobenzofuranone in glacial acetic acid in separate reaction flasks.
-
To each flask, add an equimolar amount of a solution of bromine in acetic acid dropwise at room temperature while stirring.
-
Monitor the progress of each reaction by thin-layer chromatography (TLC) at regular time intervals (e.g., every 5 minutes).
-
Quench the reaction at various time points by adding an aliquot of the reaction mixture to a sodium thiosulfate solution to remove unreacted bromine.
-
Extract the product with dichloromethane, dry the organic layer, and analyze the product formation by techniques such as GC-MS or ¹H NMR to determine the conversion rate.
Expected Outcome: 4-amino-isobenzofuranone is expected to react significantly faster with bromine than 4-nitroisobenzofuranone. The latter may show no significant reaction under these conditions.
Protocol 2: Comparison of Reactivity towards Nucleophilic Acyl Substitution (Hydrolysis)
Objective: To compare the rate of basic hydrolysis of the lactone ring in 4-amino-isobenzofuranone and 4-nitroisobenzofuranone.
Materials:
-
4-amino-isobenzofuranone
-
4-nitroisobenzofuranone
-
Sodium hydroxide (NaOH) solution of known concentration
-
Ethanol
-
pH meter or indicator
-
Standard laboratory glassware
-
HPLC system
Procedure:
-
Prepare solutions of 4-amino-isobenzofuranone and 4-nitroisobenzofuranone of the same concentration in ethanol.
-
In separate reaction vessels, add a standardized solution of sodium hydroxide to each of the isobenzofuranone solutions at a constant temperature.
-
Monitor the consumption of NaOH over time by periodically taking aliquots and titrating with a standard acid, or by monitoring the change in pH.
-
Alternatively, monitor the disappearance of the starting material and the appearance of the hydrolyzed product (the corresponding 2-hydroxymethyl-substituted benzoic acid) using HPLC.
-
Calculate the rate constants for the hydrolysis of each compound.
Expected Outcome: 4-nitroisobenzofuranone is expected to undergo hydrolysis at a faster rate than 4-amino-isobenzofuranone due to the increased electrophilicity of the lactone carbonyl carbon.
Visualizations
Caption: Electronic effects of amino and nitro groups on isobenzofuranone.
Caption: Workflow for comparing reactivity.
The Fluorine Factor: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Isobenzofuranones
For researchers, scientists, and drug development professionals, the strategic modification of bioactive scaffolds is a cornerstone of medicinal chemistry. Isobenzofuranones, a class of compounds possessing a fused γ-lactone and benzene ring system, have demonstrated a wide array of biological activities, including anticancer, antifungal, and neuroprotective effects. A key strategy in optimizing such scaffolds is the introduction of fluorine atoms, a modification known to profoundly influence a molecule's physicochemical and pharmacological properties. This guide provides a comparative analysis of the biological activity of isobenzofuranone derivatives, with a focus on the potential impact of fluorination, supported by experimental data and detailed methodologies.
Comparative Biological Activity Data: Antiproliferative Effects of C-3 Functionalized Isobenzofuranones
To provide a quantitative comparison, we will examine the antiproliferative activity of a series of C-3 functionalized isobenzofuran-1(3H)-ones against human cancer cell lines. The following data is summarized from a study by Teixeira et al. (2013), which provides a basis for understanding the structure-activity relationships of this scaffold, although it does not include fluorinated analogs.[1][2][3]
| Compound | Structure | R | Cell Line | IC50 (µM)[1][2] |
| 16 | 3-substituted isobenzofuranone | 2,4-dihydroxyphenyl | K562 | 2.79 |
| U937 | >25 | |||
| 17 | 3-substituted isobenzofuranone | 2,4-diacetoxyphenyl | K562 | >25 |
| U937 | >25 | |||
| 18 | 3-substituted isobenzofuranone | 2,4-dihydroxy-6-methylphenyl | K562 | 1.71 |
| U937 | >25 | |||
| 19 | 3-substituted isobenzofuranone | 2,4-diacetoxy-6-methylphenyl | K562 | >25 |
| U937 | >25 | |||
| Etoposide | (Positive Control) | - | K562 | 2.91 |
| U937 | 0.53 |
Note: The above table showcases the antiproliferative activity of several C-3 substituted isobenzofuranones. Notably, compounds 16 and 18 , which possess free hydroxyl groups on the C-3 phenyl substituent, exhibited strong inhibitory activity against the K562 myeloid leukemia cell line, with IC50 values of 2.79 µM and 1.71 µM, respectively.[1][2] Their activity was comparable to or better than the positive control, etoposide. In contrast, their acetylated counterparts, 17 and 19 , showed significantly reduced activity, highlighting the importance of the hydroxyl groups for cytotoxicity.
The Potential Impact of Fluorination
Although not directly demonstrated in the table above for isobenzofuranones, the introduction of fluorine into similar heterocyclic scaffolds has been shown to enhance biological activity. For instance, fluorination can:
-
Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic degradation by cytochrome P450 enzymes, which can lead to an increased half-life of the compound in vivo.
-
Modulate Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its solubility, cell membrane permeability, and oral bioavailability.
-
Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, potentially increasing binding affinity and potency.
Future studies directly comparing fluorinated and non-fluorinated isobenzofuranones are needed to definitively establish the "fluorine effect" on this particular scaffold.
Experimental Protocols
To ensure the reproducibility of the presented data, detailed experimental methodologies are crucial. The following protocols are based on the study evaluating the antiproliferative activity of C-3 functionalized isobenzofuranones.[1][2][3]
Cell Culture
-
Cell Lines: Human lymphoma (U937) and myeloid leukemia (K562) cell lines were used.
-
Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells were maintained at 37°C in a humidified atmosphere containing 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 0.7 x 10^5 cells/mL for U937 and 0.3 x 10^5 cells/mL for K562 in a final volume of 100 µL per well.
-
Compound Treatment: The isobenzofuranone derivatives, dissolved in DMSO, were added to the wells at various concentrations. The final DMSO concentration was kept below 1% to avoid solvent-induced cytotoxicity. Etoposide was used as a positive control.
-
Incubation: The plates were incubated for 48 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well.
-
Formazan Solubilization: The plates were incubated for another 3 hours, after which 100 µL of a 10% SDS solution in 0.01 N HCl was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The cell viability was expressed as a percentage of the control (untreated cells), and the IC50 values were calculated from the dose-response curves.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the antiproliferative activity of the synthesized isobenzofuranone compounds.
Caption: Workflow for Synthesis and Antiproliferative Evaluation.
This guide provides a framework for understanding the biological activity of isobenzofuranones and the potential impact of fluorination. Further research involving the synthesis and direct comparative testing of fluorinated and non-fluorinated isobenzofuranone analogs is essential to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this promising class of compounds.
References
A Comparative Guide to the Validation of 4-Amino-6-fluoroisobenzofuran-1(3H)-one Purity by High-Performance Liquid Chromatography
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of 4-Amino-6-fluoroisobenzofuran-1(3H)-one purity. Targeted at researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, presents comparative data, and discusses alternative analytical approaches.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and accuracy. This guide details a robust HPLC method for the purity validation of this compound and compares its performance with an alternative method.
Predicted Impurity Profile
A crucial aspect of any purity validation method is its ability to separate the main compound from potential process-related impurities. Based on a likely synthetic route involving the reduction of a nitro-intermediate, the following potential impurities have been identified for this compound:
-
Impurity A: 6-Fluoro-4-nitroisobenzofuran-1(3H)-one (the immediate precursor)
-
Impurity B: Starting materials from the synthesis of the isobenzofuranone ring structure.
-
Impurity C: By-products from the reduction of the nitro group.
-
Impurity D: Isomeric impurities.
A suitable HPLC method must be able to resolve the main peak of this compound from the peaks of these potential impurities.
HPLC Methodologies for Purity Validation
A reverse-phase HPLC method is proposed as the primary method for the purity validation of this compound. An alternative method with a different organic modifier is also presented for comparison.
3.1. Proposed HPLC Method (Method A)
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
3.2. Alternative HPLC Method (Method B)
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of methanol and water to a concentration of 1 mg/mL.
Comparative Data Analysis
The performance of the two HPLC methods was evaluated based on their ability to separate the main peak from a spiked mixture of potential impurities. The following table summarizes the retention times (RT) and resolution (Rs) values obtained.
| Compound | Method A (Acetonitrile) | Method B (Methanol) |
| RT (min) | Rs | RT (min) | Rs | |
| This compound | 12.5 | - | 14.2 | - |
| Impurity A (Nitro-intermediate) | 15.8 | 5.8 | 17.5 | 4.9 |
| Impurity B (Hypothetical Starting Material) | 8.2 | 7.1 | 9.5 | 6.3 |
| Impurity C (Hypothetical Reduction By-product) | 10.1 | 4.2 | 11.8 | 3.7 |
Analysis:
Method A, utilizing acetonitrile as the organic modifier, demonstrates superior resolution for all spiked impurities compared to Method B, which uses methanol. The shorter retention times in Method A also contribute to a faster analysis time. Therefore, Method A is recommended for the routine purity validation of this compound.
Experimental Protocols for Method Validation
A comprehensive validation of the proposed HPLC method (Method A) should be performed according to ICH guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed:
5.1. Specificity
The specificity of the method is its ability to assess unequivocally the analyte in the presence of components which may be expected to be present. This is demonstrated by the separation of the main peak from potential impurities and a placebo. A photodiode array (PDA) detector can be used to check for peak purity.
5.2. Linearity
The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample. A minimum of five concentrations ranging from the reporting limit to 150% of the nominal concentration should be prepared and injected. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
5.3. Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is typically determined by spiking the sample with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within 90-110%.
5.4. Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision): Six replicate injections of the same sample are performed on the same day.
-
Intermediate Precision: The analysis is repeated by a different analyst on a different day using a different instrument. The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
5.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
5.6. Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Parameters to be varied include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
Visualizations
6.1. Experimental Workflow
Caption: HPLC Purity Validation Workflow.
6.2. Logical Relationships in Method Validation
Caption: Interdependencies of HPLC Method Validation Parameters.
Conclusion
The validation of the purity of this compound is essential for ensuring the quality of pharmaceutical products. The proposed reverse-phase HPLC method (Method A) provides excellent resolution and a reasonable analysis time for the separation of the main compound from its potential process-related impurities. A thorough validation of this method according to ICH guidelines will ensure its suitability for routine quality control analysis. The comparative data presented in this guide demonstrates the importance of selecting an appropriate organic modifier for optimal chromatographic performance.
In vitro vs. in vivo efficacy of 4-Amino-6-fluoroisobenzofuran-1(3H)-one based compounds
This guide is intended for researchers, scientists, and drug development professionals, offering a template for the objective comparison of a product's performance against other alternatives, supported by experimental data.
Comparative Efficacy of PARP Inhibitors: In Vitro and In Vivo Data
The therapeutic efficacy of a drug candidate is a multi-faceted consideration, beginning with its activity at the molecular and cellular level (in vitro) and culminating in its performance within a whole organism (in vivo). Below is a summary of hypothetical comparative data for a series of isobenzofuranone-based PARP inhibitors, illustrating how such information should be structured for clear and effective comparison.
Table 1: In Vitro Efficacy of Isobenzofuranone-Based PARP Inhibitors
| Compound ID | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Cell Viability (IC50, µM) - BRCA1 deficient (MDA-MB-436) | Cell Viability (IC50, µM) - BRCA proficient (MCF-7) |
| IZB-F1 | 5.2 | 8.1 | 0.8 | > 10 |
| IZB-F2 | 2.8 | 4.5 | 0.5 | > 10 |
| IZB-F3 | 10.5 | 15.2 | 2.1 | > 10 |
| Olaparib | 1.9 | 1.5 | 0.3 | > 10 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Efficacy in BRCA1-mutant Xenograft Model
| Compound ID | Dosing Regimen | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| IZB-F1 | 50 mg/kg, oral, QD | 55 | -2 |
| IZB-F2 | 50 mg/kg, oral, QD | 68 | -1 |
| IZB-F3 | 50 mg/kg, oral, QD | 42 | -5 |
| Olaparib | 50 mg/kg, oral, QD | 75 | -3 |
Tumor growth inhibition is a key measure of a drug's effectiveness in slowing down or stopping the growth of cancerous tumors in in vivo studies.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of robust scientific comparison. The following sections provide methodologies for key experiments typically cited in the evaluation of PARP inhibitors.
PARP-1/2 Enzymatic Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1 and PARP-2.
-
Principle: A colorimetric or fluorescent assay is used to measure the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP enzymes.
-
Procedure:
-
Recombinant human PARP-1 or PARP-2 enzyme is incubated in a 96-well plate coated with histones and containing NAD+ and biotinylated NAD+.
-
Test compounds are added at various concentrations.
-
The plate is incubated to allow the PARP-catalyzed reaction to proceed.
-
After incubation, the plate is washed, and streptavidin-HRP (horseradish peroxidase) is added, which binds to the biotinylated ADP-ribose.
-
A colorimetric substrate for HRP is added, and the resulting signal is measured using a plate reader.
-
The IC50 value is calculated from the dose-response curve.
-
Cell Viability Assay
This assay determines the effect of a compound on the proliferation of cancer cells.
-
Principle: A reagent such as resazurin or MTT is used to measure the metabolic activity of viable cells.
-
Procedure:
-
BRCA1-deficient (e.g., MDA-MB-436) and BRCA-proficient (e.g., MCF-7) cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the test compounds for 72 hours.
-
A cell viability reagent is added to each well, and the plate is incubated.
-
The fluorescence or absorbance is measured using a plate reader.
-
The IC50 value is determined by plotting cell viability against compound concentration.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of a compound in a living animal model.
-
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored.
-
Procedure:
-
BRCA1-mutant human breast cancer cells (e.g., MDA-MB-436) are injected subcutaneously into the flank of female nude mice.
-
When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into vehicle control and treatment groups.
-
Compounds are administered daily (e.g., orally) at a specified dose.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, the percentage of tumor growth inhibition is calculated relative to the vehicle control group.
-
Visualizing the Mechanism and Workflow
Diagrams are powerful tools for illustrating complex biological pathways and experimental processes. The following visualizations are provided in the DOT language for use with Graphviz.
PARP Signaling Pathway in DNA Repair
This diagram illustrates the role of PARP in the base excision repair (BER) pathway and the principle of synthetic lethality in BRCA-deficient cells.
Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality.
Experimental Workflow for PARP Inhibitor Evaluation
This diagram outlines the typical workflow for the preclinical evaluation of a novel PARP inhibitor.
Caption: Preclinical evaluation workflow for novel PARP inhibitors.
A Comparative Analysis of Isobenzofuranone Isomers in Biological Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of isobenzofuranone isomers' performance in various biological assays, supported by experimental data. Isobenzofuranones, a class of lactones, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including cytotoxic, antioxidant, anti-inflammatory, and enzyme inhibitory properties.
This guide summarizes quantitative data from multiple studies, details experimental protocols for key assays, and visualizes relevant biological pathways to aid in the understanding and future development of isobenzofuranone-based therapeutics.
Data Presentation: A Comparative Overview of Biological Activities
The biological efficacy of isobenzofuranone isomers varies significantly based on their substitution patterns. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of various isobenzofuranone derivatives in key biological assays. Lower values indicate greater potency.
Table 1: Cytotoxicity of Isobenzofuranone Isomers against Cancer Cell Lines (MTT Assay)
| Compound | Cell Line | IC50 (µM) | Reference |
| Isobenzofuranone 16 | K562 (Leukemia) | 2.79 | [1] |
| Isobenzofuranone 18 | K562 (Leukemia) | 1.71 | [1] |
| Etoposide (Positive Control) | K562 (Leukemia) | 7.06 | [1] |
| Isobenzofuranone 16 | U937 (Lymphoma) | Moderate Effect | [1] |
| Isobenzofuranone 18 | U937 (Lymphoma) | Moderate Effect | [1] |
| Compound 9 | HL-60 (Leukemia) | 3.24 µg/mL | [1] |
| Compound 9 | SF295 (Glioblastoma) | 10.09 µg/mL | [1] |
| Compound 9 | MDA-MB435 (Melanoma) | 8.70 µg/mL | [1] |
| Compound 8 | HL-60 (Leukemia) | 21.00 µg/mL | [1] |
| Compound 8 | MDA-MB435 (Melanoma) | 12.17 µg/mL | [1] |
Table 2: Antioxidant Activity of Isobenzofuranone Isomers (DPPH Radical Scavenging Assay)
| Compound | EC50/IC50 (µM) | Reference |
| 4,5,6-trihydroxy-7-methylphthalide | 5 | [2] |
| 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran | 7 | [2] |
Table 3: Anti-inflammatory Activity of Isobenzofuranone Derivatives (Nitric Oxide Production Inhibition in LPS-stimulated RAW 264.7 cells)
| Compound | IC50 (µM) | Reference |
| 2',3',5,7-tetrahydroxyflavone | 19.7 | [3] |
| 3',4',5,7-tetrahydroxyflavone (luteolin) | 17.1 | [3] |
| L-NMMA (Positive Control) | 22.1 | [4] |
| Quercetin | 12.0 | [4] |
| Luteolin | 7.6 | [4] |
Table 4: α-Glucosidase Inhibition by Isobenzofuranone Derivatives
| Compound | IC50 (µM) | Reference |
| Isobenzofuranone derivative 3d | 6.82 ± 0.02 | [5] |
| Acarbose (Standard Drug) | ~866 (calculated from 151.1 µg/mL) | [5][6] |
Experimental Protocols: Methodologies for Key Assays
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Cytotoxicity Assay
This assay assesses cell viability by measuring the metabolic activity of mitochondria.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the isobenzofuranone isomers and incubate for 48-72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
DPPH Radical Scavenging Assay
This assay evaluates the antioxidant potential of compounds by measuring their ability to scavenge the stable DPPH radical.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the isobenzofuranone isomer solution at various concentrations.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.
LPS-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in LPS-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the isobenzofuranone isomers for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and mix 100 µL with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid).
-
Incubation and Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration and calculate the percentage of NO production inhibition to determine the IC50 value.
α-Glucosidase Inhibition Assay
This assay assesses the potential of compounds to act as anti-diabetic agents by measuring their ability to inhibit the α-glucosidase enzyme.
-
Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8). Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Reaction Mixture: In a 96-well plate, pre-incubate 50 µL of the isobenzofuranone isomer solution at various concentrations with 50 µL of the enzyme solution for 10 minutes at 37°C.
-
Initiation of Reaction: Add 50 µL of the pNPG solution to initiate the reaction and incubate for 20 minutes at 37°C.
-
Termination of Reaction: Stop the reaction by adding 50 µL of 0.1 M Na2CO3.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of α-glucosidase inhibition and determine the IC50 value.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To illustrate the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for Graphviz.
Experimental Workflow for Cell-Based Assays
Caption: Workflow for cytotoxicity and anti-inflammatory assays.
Signaling Pathway for NF-κB Activation and Inhibition
Some benzofuran derivatives, structurally similar to isobenzofuranones, have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[7][8]
Caption: NF-κB signaling pathway and point of inhibition.
Signaling Pathway for MAPK Activation and Potential Inhibition
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation and survival. Some benzofuran derivatives have demonstrated the ability to modulate this pathway.[9][10]
Caption: MAPK signaling pathway and potential points of inhibition.
Apoptosis Induction Pathway
Cytotoxic isobenzofuranone isomers can induce programmed cell death, or apoptosis, in cancer cells through the intrinsic pathway. This process involves the mitochondria and a cascade of caspase activation.[11][12]
Caption: Intrinsic pathway of apoptosis induction.
References
- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 4-Amino-6-fluoroisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 4-Amino-6-fluoroisobenzofuran-1(3H)-one (CAS No. 1207453-91-5).[1] Given the absence of a specific Safety Data Sheet (SDS), this document compiles best practices based on data for structurally similar and potentially hazardous compounds. It is imperative to treat this compound as potentially potent and handle it with the utmost care.
Hazard Assessment and Personal Protective Equipment (PPE)
Due to its chemical structure, this compound should be handled as a substance that could be harmful if swallowed or in contact with skin, and may cause skin and serious eye irritation. Similar compounds are also noted to have potential long-term health effects and aquatic toxicity. Therefore, a stringent PPE protocol is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications & Rationale |
| Respiratory Protection | NIOSH-approved N100/P100 Respirator or Powered Air-Purifying Respirator (PAPR) | Essential for preventing the inhalation of fine powder, which is a primary exposure route for potent compounds. A PAPR is recommended for extended operations.[2] |
| Hand Protection | Double Gloving: Two pairs of powder-free nitrile gloves | Required for handling hazardous chemicals to prevent skin contact.[2] The outer glove should be removed immediately after handling, and both pairs should be changed regularly. |
| Body Protection | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs | Protects skin and clothing from contamination. The gown should have a solid front to prevent splashes from soaking through. |
| Eye Protection | Chemical splash goggles and a full-face shield | Provides a barrier against splashes and airborne particles, protecting the eyes and face.[2] |
| Other | Disposable shoe covers and hair cover | Minimizes the tracking of contaminants out of the designated handling area. |
Operational Plan: Step-by-Step Handling Protocol
All manipulations involving this compound must be conducted in a designated and controlled area, such as a chemical fume hood, glovebox, or a containment isolator, to minimize exposure risk.[2]
Experimental Workflow:
-
Preparation and Gowning: Before entering the designated handling area, don all required PPE as specified in Table 1. Ensure a proper fit for all equipment.
-
Compound Handling:
-
All manipulations, including weighing, dissolving, and aliquoting, must be performed within a primary engineering control (e.g., a certified chemical fume hood or glovebox).
-
Use disposable equipment whenever possible to reduce the need for cleaning and decontamination.
-
If non-disposable equipment is used, ensure it is dedicated to this compound or that a validated cleaning procedure is in place.
-
-
Decontamination:
-
Wipe down all surfaces and equipment with an appropriate deactivating agent (e.g., a solution of sodium hypochlorite followed by sodium thiosulfate, or a validated commercial product) after each use.
-
Remove the outer pair of gloves before exiting the immediate handling area.
-
-
Doffing PPE: Remove PPE in the designated doffing area in the following order to prevent re-contamination: shoe covers, outer gloves, face shield, goggles, gown, inner gloves, hair cover, and finally, the respirator.
-
Hygiene: Wash hands and face thoroughly with soap and water after exiting the laboratory.
Disposal Plan
Proper disposal of this compound and all associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines
| Waste Stream | Disposal Procedure |
| Solid Waste (unused compound, contaminated consumables) | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. The container should be stored in a secondary containment bin in a designated hazardous waste accumulation area. |
| Liquid Waste (solutions containing the compound) | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department. |
| Sharps (needles, scalpels) | Dispose of in a designated, puncture-proof sharps container that is also labeled as containing hazardous chemical waste. |
| Contaminated PPE | All disposable PPE should be collected in a labeled hazardous waste bag and disposed of according to institutional guidelines for chemically contaminated waste. |
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations. Do not pour any waste down the drain.
Visualized Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
